N-Methyl-p-toluidine
Description
Properties
IUPAC Name |
N,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIFLGSATTWUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060763 | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-08-5 | |
| Record name | N-Methyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENAMINE, N,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0B2849P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methyl-p-toluidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-p-toluidine, also known as N,4-dimethylaniline, is an aromatic secondary amine with the chemical formula C₈H₁₁N.[1][2] It serves as a crucial intermediate in various industrial and research applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of this compound, tailored for professionals in chemical and pharmaceutical research and development.
Chemical Structure
This compound is a substituted aromatic amine.[3] The structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 4 and 1, respectively.
-
IUPAC Name: N,4-dimethylaniline[4]
-
SMILES String: CNc1ccc(C)cc1
-
InChI Key: QCIFLGSATTWUQJ-UHFFFAOYSA-N
Physicochemical Properties
This compound is a clear yellow to brown liquid at room temperature.[1][3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][2] |
| Boiling Point | 212 °C | [1][5] |
| Melting Point | -10.08 °C (estimate) | [1][6] |
| Density | 0.958 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.557 | [5] |
| Flash Point | 83.89 °C (183.0 °F) - closed cup | [2] |
| Water Solubility | 1450 mg/L at 25 °C | [3] |
| CAS Number | 623-08-5 | [1][5] |
Experimental Protocols
Synthesis of this compound via N-Alkylation
A common method for synthesizing this compound is the N-alkylation of p-toluidine with a methylating agent.[3] Another approach involves the reaction of p-toluidine with methanol in the presence of a catalyst.[7]
Methodology adapted from the synthesis of N-ethyl-m-toluidine and catalytic methylation:
-
Reactant Preparation: In a suitable pressure vessel or autoclave, combine p-toluidine and methanol. A typical molar ratio of p-toluidine to methanol is between 1:1 and 1:3.5.[7]
-
Catalyst Addition: Introduce a catalyst. A copper-based catalyst, for instance, a mixture of copper, zinc, and aluminum oxides, has been shown to be effective.[7] The catalyst may require pretreatment with hydrogen at elevated temperatures (e.g., at least 150 °C).[7]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 200-300 °C.[7] The reaction is typically carried out for several hours under pressure.
-
Work-up: After cooling the reactor, the crude product is collected. The reaction mixture will contain unreacted p-toluidine, the desired this compound, and the byproduct N,N-dimethyl-p-toluidine.
-
Purification: The crude product is then purified to isolate this compound.
Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is an effective method for purifying this compound from starting materials and byproducts.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column, a condenser, and receiving flasks.
-
Distillation: Charge the crude reaction mixture into the distillation flask. Apply a vacuum to reduce the boiling points of the components.
-
Fraction Collection: Gradually heat the distillation flask. The different components will vaporize and rise through the fractionating column at different temperatures due to their varying boiling points. Collect the fractions at their respective boiling points under the reduced pressure. This compound has a boiling point of 89-90 °C at 11 mmHg.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. cn.haihangindustry.com [cn.haihangindustry.com]
- 3. Page loading... [guidechem.com]
- 4. Benzenamine, N,4-dimethyl- | C8H11N | CID 12165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 623-08-5 [chemicalbook.com]
- 6. This compound CAS#: 623-08-5 [m.chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
N-Methyl-p-toluidine (CAS No. 623-08-5): A Comprehensive Technical Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive characterization of N-Methyl-p-toluidine (CAS No. 623-08-5), a secondary aromatic amine utilized as a chemical intermediate in various industrial and research applications. This document outlines its physicochemical properties, detailed spectroscopic data with experimental protocols, and a logical workflow for its analytical characterization. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 623-08-5 | [1] |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Colorless to Orange to Green clear liquid | |
| Boiling Point | 212 °C (lit.) | [1] |
| Melting Point | -10.08 °C (estimate) | [1] |
| Density | 0.958 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.557 (lit.) | [1] |
| Flash Point | 183 °F (83.9 °C) | [1] |
| pKa | 5.26 ± 0.12 (Predicted) | [1] |
| Solubility | Soluble in organic solvents. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. The following sections provide detailed spectral data and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.98 | d | 2H | Ar-H (ortho to N) |
| 6.55 | d | 2H | Ar-H (meta to N) |
| 3.5 (approx.) | s (broad) | 1H | N-H |
| 2.76 | s | 3H | N-CH₃ |
| 2.21 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 146.5 | Ar-C (para to CH₃, attached to N) |
| 129.6 | Ar-C (meta to CH₃) |
| 126.5 | Ar-C (ipso to CH₃) |
| 112.5 | Ar-C (ortho to CH₃) |
| 31.0 | N-CH₃ |
| 20.3 | Ar-CH₃ |
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[2] The sample is then analyzed using a ¹H and ¹³C NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3415 | Medium | N-H stretch |
| 3020 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch (asymmetric) |
| 2850 | Medium | Aliphatic C-H stretch (symmetric) |
| 1620 | Strong | Aromatic C=C stretch |
| 1520 | Strong | N-H bend |
| 1315 | Medium | C-N stretch |
| 810 | Strong | p-disubstituted benzene C-H out-of-plane bend |
For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3][4]
-
Sample Preparation (Thin Film Method):
-
Instrument Parameters:
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data
| m/z | Relative Abundance (%) | Assignment |
| 121 | 100 | [M]⁺ (Molecular Ion) |
| 120 | 85 | [M-H]⁺ |
| 106 | 50 | [M-CH₃]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |
Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Experimental and Analytical Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for the characterization of this compound and a general synthesis pathway.
Caption: Workflow for the characterization of this compound.
References
Spectroscopic Profile of N-Methyl-p-toluidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-p-toluidine, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | Multiplet | 2H | Ar-H (protons ortho to -NHCH₃) |
| ~6.6-6.8 | Multiplet | 2H | Ar-H (protons meta to -NHCH₃) |
| ~3.5 | Singlet | 1H | N-H |
| ~2.8 | Singlet | 3H | N-CH₃ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Ar-C (carbon attached to -NHCH₃) |
| ~130 | Ar-C (quaternary carbon attached to -CH₃) |
| ~129 | Ar-CH |
| ~113 | Ar-CH |
| ~31 | N-CH₃ |
| ~20 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3020 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |
| ~2850 | Medium | Aliphatic C-H stretch (symmetric) |
| ~1620 | Strong | Aromatic C=C stretch |
| ~1520 | Strong | N-H bend |
| ~1320 | Strong | C-N stretch |
| ~810 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For this compound (C₈H₁₁N), the expected molecular weight is approximately 121.18 g/mol .[2][3]
| m/z | Relative Intensity | Assignment |
| 121 | High | [M]⁺ (Molecular ion) |
| 120 | High | [M-H]⁺ |
| 106 | High | [M-CH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[5] A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Collection :
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric and instrumental absorptions.
-
-
Sample Analysis :
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Cleaning :
-
After the analysis, carefully clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction :
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[6]
-
-
Ionization :
-
Mass Analysis :
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. N-甲基-对甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98% | 623-08-5 [sigmaaldrich.com]
- 4. 5 Ways to Make Proton NMR Interesting for Students [labster.com]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
N-Methyl-p-toluidine synthesis from p-toluidine
An In-depth Technical Guide to the Synthesis of N-Methyl-p-toluidine from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NMPT) is a pivotal secondary aromatic amine intermediate in the synthesis of various high-value chemicals, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Its synthesis from p-toluidine is a fundamental transformation in organic chemistry, with several established methodologies optimized for both laboratory and industrial scales. This technical guide provides a comprehensive overview of the core synthetic routes for producing this compound from p-toluidine. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support research, process development, and scale-up activities.
Introduction
The methylation of aromatic amines is a critical process for modifying the chemical and biological properties of molecules. This compound (CAS 623-08-5) is a colorless to pale yellow liquid that serves as a versatile building block.[1] The strategic introduction of a methyl group to the nitrogen atom of p-toluidine alters its nucleophilicity, basicity, and steric profile, enabling its participation in a wide array of subsequent chemical transformations. The selection of an appropriate synthetic methodology depends on factors such as desired yield and purity, cost of reagents, scalability, and environmental considerations. This document details the three primary methods for this conversion: Catalytic N-methylation with Methanol, the Eschweiler-Clarke Reaction, and Direct Alkylation with Methyl Halides.
Catalytic N-methylation with Methanol
Catalytic N-methylation using methanol as a C1 source is an industrially preferred method due to its high atom economy, the low cost of methanol, and the generation of water as the only stoichiometric byproduct. This process typically involves a heterogeneous catalyst in a continuous flow system, which allows for high throughput and catalyst reusability.[2][3]
The overall reaction is as follows: CH₃C₆H₄NH₂ + CH₃OH → CH₃C₆H₄NHCH₃ + H₂O
Reaction Mechanism and Workflow
The reaction proceeds via a "hydrogen-borrowing" mechanism. The catalyst first dehydrogenates methanol to formaldehyde. The formaldehyde then condenses with p-toluidine to form an imine intermediate. Finally, the "borrowed" hydrogen reduces the imine to yield this compound.
Caption: Workflow for continuous catalytic N-methylation of p-toluidine.
Quantitative Data
The following tables summarize key quantitative data for an industrial-scale continuous flow process.[4]
Table 1: Catalyst Composition for N-methylation of p-Toluidine [4]
| Component | Weight Percentage |
|---|---|
| Copper (Cu) | 45.5 - 68.0% |
| Zinc (Zn) | 12.3 - 22.5% |
| Aluminum (Al) | 1.9 - 4.1% |
| Oxygen (O) | 7.8 - 28.2% |
Table 2: Optimized Reaction Parameters for Continuous Flow Synthesis [3][4]
| Parameter | Value |
|---|---|
| Reactor Type | Tubular Reactor |
| Temperature | 200 - 300 °C (e.g., 275 °C) |
| Molar Ratio (p-Toluidine:Methanol) | 1:1 to 1:3.5 |
| Molar Ratio (p-Toluidine:Hydrogen) | 1:0.5 to 1:4 |
| Catalyst Loading | 0.3 - 1.0 kg p-toluidine / kg catalyst / hour |
Experimental Protocol: Continuous Flow N-methylation
This protocol is based on a patented industrial process.[3]
-
Catalyst Preparation and Loading : A catalyst with the composition outlined in Table 1 is prepared, calcined, and pressed into moldings. 81 mL of the catalyst is loaded into a tubular reactor (e.g., 180 mm length, 32 mm inner diameter) equipped with an internal thermocouple.
-
Catalyst Pretreatment : The catalyst is pretreated in the reactor by heating to the reaction temperature (e.g., 275 °C) under a continuous flow of nitrogen and hydrogen.[3]
-
Reaction Execution : A reaction mixture of p-toluidine, methanol, and hydrogen is continuously metered into the reactor at the specified ratios and catalyst loading (see Table 2). For example, a feed rate of 40.4 g/h of p-toluidine, 24.1 g/h of methanol, and 25.4 L/h of hydrogen is established.[3]
-
Product Collection : The reaction product stream exits the reactor and is passed through a condenser to liquefy the products.[3]
-
Work-up and Analysis : The condensed liquid is collected and analyzed by gas chromatography (GC) to determine the composition of p-toluidine, this compound, and the primary byproduct, N,N-dimethyl-p-toluidine. The crude product can be purified by fractional vacuum distillation.[1]
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines.[5] It utilizes an excess of formic acid and formaldehyde, which act as both the methylating agent and the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as the reaction stops at the tertiary amine stage.[5][6]
The overall reaction is: CH₃C₆H₄NH₂ + 2CH₂O + 2HCOOH → CH₃C₆H₄N(CH₃)₂ + 2CO₂ + 2H₂O (Note: The reaction proceeds sequentially, first to the mono-methylated product and then to the di-methylated product. To favor this compound, stoichiometry must be controlled.)
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid. The loss of carbon dioxide drives the reaction to completion.[5]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Quantitative Data
While specific yield data for the mono-methylation of p-toluidine is not widely published, modified Eschweiler-Clarke procedures on other primary amines report high yields, often in the range of 84-100%.[7][8] Careful control over the stoichiometry of formaldehyde is required to maximize the yield of the desired mono-methylated product and minimize the formation of N,N-dimethyl-p-toluidine.
Table 3: General Conditions for Eschweiler-Clarke Reaction
| Parameter | Condition |
|---|---|
| Reagents | Formaldehyde (aqueous solution or paraformaldehyde), Formic Acid |
| Stoichiometry | Excess formic acid, ~1.1 equivalents of formaldehyde for mono-methylation |
| Temperature | 80 - 100 °C (near boiling)[5][9] |
| Reaction Time | Typically 12 - 24 hours |
Experimental Protocol: Eschweiler-Clarke Synthesis
This representative protocol is adapted from general procedures for the methylation of aromatic amines.[9]
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add p-toluidine (1.0 eq).
-
Reagent Addition : Add formic acid (approx. 2.0 eq) followed by a 37% aqueous solution of formaldehyde (approx. 1.1 eq).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and maintain under reflux for 18-24 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up : Cool the mixture to room temperature. Make the solution strongly alkaline by the cautious, cooled addition of aqueous sodium hydroxide solution (e.g., 30% w/v).
-
Extraction : Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).
-
Purification : Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.[10]
Direct Alkylation with Methyl Halides
Direct N-alkylation via nucleophilic substitution is a straightforward method for synthesizing this compound.[1] This reaction typically involves a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) and a base to neutralize the acid byproduct.
The overall reaction is: CH₃C₆H₄NH₂ + CH₃I + Base → CH₃C₆H₄NHCH₃ + Base·HI
Reaction Mechanism
The reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic methyl carbon of the methylating agent, displacing the leaving group (e.g., iodide).
Caption: Sₙ2 mechanism for the direct methylation of p-toluidine.
Quantitative Data
A significant challenge with this method is controlling the degree of alkylation. The product, this compound, is often more nucleophilic than the starting material, leading to the formation of the N,N-dimethyl-p-toluidine byproduct and potentially the quaternary ammonium salt. Using a 1:1 stoichiometry of amine to alkylating agent and carefully controlling reaction conditions can favor mono-alkylation.
Table 4: General Conditions for Direct Alkylation
| Parameter | Condition |
|---|---|
| Methylating Agent | Methyl Iodide, Dimethyl Sulfate[1] |
| Base | K₂CO₃, NaHCO₃, Pyridine |
| Solvent | Acetone, DMF, Ethanol[11] |
| Temperature | Room Temperature to Reflux |
Experimental Protocol: Direct Methylation with Methyl Iodide
This protocol is a representative procedure based on the alkylation of analogous aromatic amines.[10][11]
-
Reaction Setup : In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Reagent Addition : Add a mild base, such as powdered potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq). Stir the suspension vigorously.
-
Methylating Agent : Add methyl iodide (CH₃I, approx. 1.0-1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction's progress by TLC or GC.
-
Work-up : Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.
-
Purification : Remove the solvent from the filtrate under reduced pressure. The residue can be purified by vacuum distillation to separate this compound from unreacted starting material and over-alkylated products.[10]
Comparative Analysis and Purification
| Method | Advantages | Disadvantages | Industrial Scalability |
| Catalytic N-methylation | High atom economy, uses inexpensive methanol, suitable for continuous flow, high selectivity.[2][12] | Requires specialized high-pressure equipment and catalyst preparation. | High |
| Eschweiler-Clarke | Avoids over-alkylation to quaternary salts, good yields, simple reagents.[5] | Uses stoichiometric and corrosive formic acid, can be slow, CO₂ evolution. | Moderate |
| Direct Alkylation | Simple procedure, mild conditions possible. | Difficult to control selectivity (mono- vs. di-alkylation), uses toxic/expensive alkylating agents.[7] | Moderate (Batch Process) |
Purification: For all methods, the primary method for purifying the liquid this compound product is fractional distillation under reduced pressure. This effectively separates the product from the less volatile starting material (p-toluidine) and the more volatile byproduct (N,N-dimethyl-p-toluidine).[1][10]
Conclusion
The synthesis of this compound from p-toluidine can be effectively achieved through several distinct methodologies. For large-scale, green, and continuous production, catalytic N-methylation with methanol over a heterogeneous catalyst is the superior choice. The Eschweiler-Clarke reaction offers a reliable and high-yield laboratory method that prevents quaternization. Direct alkylation provides the most straightforward approach but requires careful control to achieve mono-methylation selectivity. The selection of the optimal synthetic route will be dictated by the specific requirements of the researcher or organization, balancing factors of scale, purity, cost, and available equipment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. shokubai.org [shokubai.org]
An In-depth Technical Guide to the Physical Properties of N-Methyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of N-Methyl-p-toluidine, a crucial chemical intermediate in the synthesis of various dyes, agrochemicals, pharmaceuticals, and polymer additives.[1] The data and methodologies presented herein are intended to support research and development activities where this aromatic secondary amine is utilized.
Core Physical Properties
This compound (CAS No: 623-08-5), also known as N,4-Dimethylaniline, is a pale yellow liquid at room temperature.[1] Its core physical properties, specifically its boiling point and density, are critical parameters for process design, safety assessments, and quality control in various applications.
Quantitative Data Summary
The following table summarizes the reported values for the boiling point and density of this compound from various sources.
| Physical Property | Value | Conditions |
| Boiling Point | 212 °C | at standard atmospheric pressure (lit.) |
| 210 °C | at 760 mmHg | |
| Density | 0.958 g/mL | at 25 °C (lit.)[2][3][4] |
| 0.968 g/cm³ | Not specified | |
| Specific Gravity | 0.96 | at 20/20 °C |
Experimental Protocols
The determination of the physical properties of a chemical compound like this compound requires precise and standardized experimental methodologies. Below are detailed descriptions of typical protocols for measuring boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, it is a characteristic physical constant at a given pressure. The boiling points of amines are influenced by intermolecular forces, including van der Waals dispersion forces, dipole-dipole interactions, and, for primary and secondary amines, hydrogen bonding.[5]
General Experimental Method (Distillation Method):
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.
-
Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
Data Recording: The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.
Density Determination
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer, hydrometer, or a vibrating tube densimeter. The density of aqueous amine solutions can be accurately measured as a function of temperature and pressure.[6]
Vibrating Tube Densimeter Method:
This modern technique offers high precision and is suitable for a wide range of temperatures and pressures.[7][8]
-
Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a fluid. The change in frequency is directly related to the density of the fluid.
-
Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water, at a specific temperature and pressure.
-
Sample Introduction: The sample of this compound is injected into the clean, dry vibrating tube. Care is taken to avoid the presence of any air bubbles.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's temperature-controlled cell.
-
Measurement: The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration constants.
-
Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature.
Visualized Workflow
The following diagram illustrates a generalized experimental workflow for the determination of the boiling point and density of a liquid chemical such as this compound.
Caption: Experimental workflow for determining the boiling point and density of this compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. N-甲基-对甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 623-08-5 [chemicalbook.com]
- 4. This compound CAS#: 623-08-5 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
Navigating the Solution: An In-depth Technical Guide to the Solubility of N-Methyl-p-toluidine in Organic Solvents
For Immediate Release
[City, State] – December 16, 2025 – For researchers, scientists, and professionals in drug development, understanding the solubility of chemical intermediates is a critical factor in process optimization and formulation. This technical guide provides a comprehensive overview of the solubility of N-Methyl-p-toluidine (CAS 623-08-5), a key aromatic secondary amine, in various organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this paper synthesizes existing qualitative information and provides detailed experimental protocols for its empirical determination.
This compound, also known as N,4-dimethylaniline, is a clear to yellow or brown liquid that serves as a vital intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Its molecular structure, featuring a secondary amine group attached to a toluene backbone, dictates its solubility characteristics, rendering it generally soluble in organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature reveals a scarcity of precise quantitative data on the solubility of this compound in common organic solvents. The compound is qualitatively described as soluble in ethanol and acetone.[1] Its solubility in water has been reported as 1450 mg/L at 25°C.[1]
To facilitate further research and provide a practical tool for laboratory work, the following table summarizes the expected solubility profile based on general principles of chemical interactions. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to populate this table with empirical data.
| Solvent | Chemical Class | Expected Solubility (at 25°C) | Notes |
| Methanol | Polar Protic | Soluble | "Like dissolves like" principle suggests good solubility due to the ability to form hydrogen bonds. |
| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, favorable interactions are expected. |
| Acetone | Polar Aprotic | Soluble[1] | The polarity of acetone should facilitate the dissolution of the polar amine. |
| Ethyl Acetate | Polar Aprotic | Likely Soluble | Expected to be a suitable solvent based on its moderate polarity. |
| Dichloromethane | Polar Aprotic | Likely Soluble | A common solvent for many organic compounds; solubility is anticipated. |
| Toluene | Nonpolar | Likely Soluble | The aromatic nature of both solute and solvent should promote solubility. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity may limit solubility. |
| Water | Polar Protic | 1450 mg/L[1] | The hydrophobic nature of the tolyl group limits solubility despite the polar amine group. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The following are two standard methods that can be employed to quantify the solubility of this compound in organic solvents.
Isothermal Gravimetric Method
This classic and reliable method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is essential to confirm saturation.
-
-
Sample Separation:
-
Allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.
-
Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature and then weigh it to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
UV/Vis Spectrophotometry Method
This method is suitable if this compound exhibits significant absorbance in the ultraviolet-visible spectrum and the chosen solvent is transparent in that region.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Dilute a known volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Mandatory Visualizations
To further elucidate the practical and theoretical aspects of working with this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Synthetic pathway for this compound from p-toluidine.
This technical guide serves as a foundational resource for professionals working with this compound. While a gap in the literature exists for its quantitative solubility data, the provided experimental protocols offer a clear path for researchers to determine these crucial parameters, thereby enabling more efficient and effective use of this important chemical intermediate in drug development and other scientific endeavors.
References
Toxicological Profile of N-Methyl-p-toluidine: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for N-Methyl-p-toluidine. Therefore, this guide incorporates data from structurally related compounds, namely p-toluidine and N,N-Dimethyl-p-toluidine, to provide a comprehensive overview of the potential toxicological profile. This approach is based on the structural similarities and predicted metabolic pathways. All data derived from related compounds will be explicitly noted.
Executive Summary
This compound is an aromatic amine with potential for human exposure through its use in industrial applications. While comprehensive toxicological data for this compound is scarce, information from structurally similar compounds, p-toluidine and N,N-Dimethyl-p-toluidine, suggests potential for acute toxicity upon oral, dermal, and inhalation exposure. The primary mechanisms of toxicity are believed to involve metabolic activation leading to methemoglobinemia and oxidative stress. Genotoxicity has been observed with related compounds, and long-term exposure to N,N-Dimethyl-p-toluidine has demonstrated carcinogenic potential in animal studies. Data on reproductive and developmental toxicity for this compound is not available; however, studies on related toluidine isomers suggest that these endpoints warrant investigation. This document provides a detailed summary of the available toxicological data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Acute Toxicity
Acute toxicity data for this compound is limited. Safety Data Sheets (SDS) classify it as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Quantitative data from related compounds are presented below.
Table 1: Acute Toxicity Data for p-Toluidine and N,N-Dimethyl-p-toluidine
| Compound | Species | Route | Endpoint | Value | Reference(s) |
| p-Toluidine | Rat | Oral | LD50 | 336 - 794 mg/kg bw | [5][6][7][8] |
| p-Toluidine | Mouse | Oral | LD50 | 330 mg/kg bw | [5] |
| p-Toluidine | Rabbit | Oral | LD50 | 270 mg/kg bw | [5] |
| p-Toluidine | Rabbit | Dermal | LD50 | 890 mg/kg bw | [5][6][7] |
| p-Toluidine | Rat | Inhalation | LC50 | >0.64 mg/L (4h) | [5][6][7] |
| N,N-Dimethyl-p-toluidine | Rat | Oral | LD50 | No data available | |
| N,N-Dimethyl-p-toluidine | Mouse | Oral | LD50 | No data available |
Repeated-Dose Toxicity
No specific repeated-dose toxicity studies for this compound were identified. Studies on p-toluidine and N,N-Dimethyl-p-toluidine indicate that the liver, spleen, and blood are primary target organs.
Table 2: Repeated-Dose Toxicity Data for p-Toluidine and N,N-Dimethyl-p-toluidine
| Compound | Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference(s) |
| p-Toluidine | Rat | 28 days | Oral (diet) | 13.8 mg/kg bw/day | 66.8 mg/kg bw/day | Increased relative liver weights. | [5] |
| p-Toluidine | Rat | 18 months | Oral (diet) | 150 mg/kg bw/day | - | No signs of toxicity at the highest dose. | [5] |
| N,N-Dimethyl-p-toluidine | Rat | 14 weeks | Oral (gavage) | < 62.5 mg/kg bw/day | 62.5 mg/kg bw/day | Methemoglobinemia, anemia, splenic and bone marrow hematopoietic cell proliferation. | [9] |
| N,N-Dimethyl-p-toluidine | Mouse | 14 weeks | Oral (gavage) | 60 mg/kg bw/day | 125 mg/kg bw/day | Methemoglobinemia, anemia, splenic hematopoiesis. | [9] |
Carcinogenicity
There are no carcinogenicity studies available for this compound. However, the structurally related compound N,N-Dimethyl-p-toluidine has been classified as a carcinogen by the National Toxicology Program (NTP).[10]
Table 3: Carcinogenicity Data for N,N-Dimethyl-p-toluidine
| Species | Route | Duration | Findings | Reference(s) |
| Rat (Male) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular carcinoma and nasal cavity adenoma. | [9][10][11] |
| Rat (Female) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular carcinoma and nasal cavity adenoma. | [9][10][11] |
| Mouse (Male) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular adenoma and carcinoma. | [9][10][11] |
| Mouse (Female) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular adenoma and carcinoma, and alveolar/bronchiolar neoplasms. | [9][10][11] |
Genotoxicity
Data on the genotoxicity of this compound is not available. Studies on N,N-Dimethyl-p-toluidine suggest it is a chromosome-damaging agent.[12]
Table 4: Genotoxicity Data for N,N-Dimethyl-p-toluidine
| Assay | Test System | Metabolic Activation | Result | Reference(s) |
| Ames Test | Salmonella typhimurium | With and without | Negative | [12] |
| Micronucleus Test | Hamster V79 cells | Not specified | Positive (numerical chromosome alterations and clastogenic effects) | [12] |
| In vivo DNA Damage (Alkaline Elution) | Mouse and Rat Liver | N/A | Weakly Positive | [12] |
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies have been conducted for this compound. Limited data for the related isomer, m-toluidine, are available.
Table 5: Reproductive and Developmental Toxicity Data for m-Toluidine
| Species | Route | Endpoint | NOEL | Key Findings | Reference(s) |
| Rat | Oral | Reproductive Toxicity | 30 mg/kg bw/day | - | [5] |
| Rat | Oral | Developmental Toxicity | 100 mg/kg bw/day | Developmental effects only seen at maternally toxic doses. | [5][13] |
Mechanisms of Toxicity
The primary proposed mechanism of toxicity for this compound and related aromatic amines involves metabolic activation, leading to oxidative stress and the formation of methemoglobin.
Metabolic Activation and Oxidative Stress
Aromatic amines like this compound are metabolized by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites, including N-hydroxy arylamines. These metabolites can undergo further reactions to generate reactive oxygen species (ROS), leading to oxidative stress.[14][15][16][17][18][19] Oxidative stress can damage cellular components such as DNA, lipids, and proteins. The Nrf2 pathway, a key regulator of the antioxidant response, has been shown to be activated in response to exposure to N,N-Dimethyl-p-toluidine, indicating a cellular defense mechanism against oxidative damage.[14][15]
Metabolic activation of this compound leading to oxidative stress.
Methemoglobinemia
A key toxicological effect of many aromatic amines is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to bind and transport oxygen. This leads to a functional anemia and tissue hypoxia. The reactive metabolites of this compound are thought to be responsible for this oxidative damage to hemoglobin.
Induction of methemoglobinemia by this compound metabolites.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following sections describe the general methodologies used for the toxicological evaluation of the closely related compound, N,N-Dimethyl-p-toluidine, as conducted by the National Toxicology Program (NTP).
NTP 2-Year Gavage Study in Rodents
This protocol outlines the methodology for long-term carcinogenicity studies.
Workflow for the NTP 2-year rodent carcinogenicity bioassay.
Ames Test (Bacterial Reverse Mutation Assay)
This in vitro assay is a standard preliminary screen for genotoxicity.
General workflow for the Ames test.
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage.
General workflow for the in vitro micronucleus assay.
Conclusion
The toxicological profile of this compound is not well-defined through direct studies. However, based on data from structurally analogous compounds, p-toluidine and N,N-Dimethyl-p-toluidine, it is prudent to consider this compound as a substance with the potential for significant acute and chronic toxicity. The primary concerns are methemoglobinemia, organ toxicity (liver and spleen), and potential carcinogenicity. The likely mechanism of toxicity involves metabolic activation to reactive intermediates that induce oxidative stress. Further research, including acute toxicity studies, repeated-dose studies, and a full battery of genotoxicity assays, is necessary to fully characterize the toxicological profile of this compound and establish safe exposure limits. In the absence of such data, stringent safety precautions should be implemented when handling this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. godeepak.com [godeepak.com]
- 9. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notice of Intent to List N,N-Dimethyl-p-Toluidine - OEHHA [oehha.ca.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Environmental Fate and Degradation of N-Methyl-p-toluidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Experimental data on the environmental fate of N-Methyl-p-toluidine is limited in publicly available literature. Where experimental data is unavailable, this guide utilizes data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a comprehensive overview. All predicted data are clearly identified.
Executive Summary
This compound (CAS No. 623-08-5) is a substituted aromatic amine whose environmental fate is of interest due to its potential for release during manufacturing and use. This guide provides a detailed examination of its biodegradability, abiotic degradation pathways (hydrolysis and photolysis), and potential for environmental mobility and bioaccumulation. Due to a scarcity of direct experimental studies on this compound, this report combines findings from analogous compounds with data from validated predictive models to assess its environmental profile. The available information suggests that this compound is likely to be persistent in the environment, with limited biodegradability and a moderate potential for adsorption to soil and sediment.
Physicochemical Properties
A compound's environmental behavior is largely dictated by its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | - |
| Molecular Weight | 121.18 g/mol | - |
| Boiling Point | 212 °C | [1][2] |
| Density | 0.958 g/mL at 25 °C | [1][2] |
| Water Solubility | Predicted: 455 mg/L | [3] |
| Vapor Pressure | Predicted: 0.178 mm Hg at 25 °C | [3] |
| Log Kₒw (Octanol-Water Partition Coeff.) | Predicted: 2.81 | [3] |
Environmental Fate and Degradation
The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes.
Biodegradation
No experimental studies on the ready biodegradability of this compound following standard guidelines (e.g., OECD 301) were identified. However, data from analogous substances and predictive models suggest that it is not readily biodegradable.
Predicted Biodegradation: QSAR models predict that this compound will not pass the criteria for ready biodegradability.
| QSAR Model | Prediction | Probability |
| EPI Suite™ BIOWIN v4.10 | Not readily biodegradable | - |
| VEGA QSAR v1.2.3 | Not readily biodegradable | 0.65 (moderate reliability) |
Evidence from Analogous Compounds:
-
3-chloro-p-toluidine: Reported as not readily biodegradable, with 0% degradation in 20 days in an OECD 301D test.
-
N-methylaniline: Shows variable and often slow biodegradation in standard tests.
-
p-Toluidine: While some bacteria can utilize it as a sole carbon source, its degradation can be slow and may require acclimated microbial populations.
Proposed Biodegradation Pathway: Based on the metabolism of structurally related anilines and toluidines, a plausible aerobic degradation pathway for this compound is proposed to initiate with enzymatic attacks on the N-methyl group and the aromatic ring.
-
N-demethylation: The primary step is likely the removal of the methyl group from the nitrogen atom to form p-toluidine and formaldehyde. This is a common microbial transformation for N-methylated amines.
-
Aromatic Ring Oxidation: The resulting p-toluidine can then undergo oxidation of the aromatic ring. An initial dioxygenase attack can lead to the formation of a substituted catechol (e.g., 4-methylcatechol).
-
Ring Cleavage: The catechol intermediate is then subject to ring cleavage (ortho- or meta-fission) by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
-
Mineralization: These aliphatic compounds can then enter central metabolic pathways, ultimately being mineralized to CO₂, H₂O, and biomass.
References
- 1. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new version of VEGA QSAR is available, now including more than 80 models – VEGA HUB [vegahub.eu]
- 3. Degradation of o-toluidine by fluidized-bed Fenton process: statistical and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of N-Methyl-p-toluidine: A Technical Guide to its Discovery and Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-p-toluidine, a substituted aromatic amine of significant industrial importance, serves as a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. It details the core methodologies, from classical N-alkylation techniques to modern catalytic processes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are provided, alongside visualizations of reaction mechanisms to facilitate a deeper understanding of the chemical transformations.
Discovery and Historical Context
This compound was first synthesized in the early 20th century during broader investigations into substituted aromatic amines.[1] While the specific discoverer and exact date are not widely documented, its emergence is intrinsically linked to the development of the dye industry and the need for versatile chemical intermediates.[1] The foundational methods for its preparation involved the direct methylation of p-toluidine, a reaction that has since been refined and optimized for both laboratory and industrial-scale production.[1]
Core Synthesis Methodologies: An Evolutionary Perspective
The synthesis of this compound has evolved from classical stoichiometric reactions to more efficient and sustainable catalytic methods. This section details the key approaches, highlighting their historical significance and technical advancements.
Classical N-Alkylation with Alkyl Halides and Sulfates
The earliest and most straightforward methods for the synthesis of this compound involve the direct N-alkylation of p-toluidine with methylating agents such as methyl iodide or dimethyl sulfate.[1][4] These reactions proceed via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic methyl group.
A primary challenge in this approach is controlling the degree of methylation, as the product, this compound, can undergo further reaction to form the tertiary amine, N,N-Dimethyl-p-toluidine.[4]
Reaction Mechanism: N-Alkylation of p-Toluidine
Caption: Nucleophilic substitution mechanism for the N-alkylation of p-toluidine.
Catalytic N-Methylation with Methanol
The drive for more sustainable and atom-economical processes has led to the development of catalytic methods for N-methylation using methanol as the methylating agent.[5][6] These reactions, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically employ transition metal catalysts.[6][7]
The general mechanism involves the catalyst temporarily "borrowing" hydrogen from methanol to form an electrophilic formaldehyde equivalent, which then reacts with the amine. The "borrowed" hydrogen is subsequently used to reduce the resulting imine intermediate to the final N-methylated product, with water being the only byproduct.[6] A variety of catalysts have been explored for this transformation, including those based on copper, iridium, ruthenium, and zeolites.[8][9][10][11]
Reaction Mechanism: Catalytic N-Methylation with Methanol
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. shokubai.org [shokubai.org]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Methyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Constituting over 60% of all commercially used dyes, their applications are extensive, ranging from textiles and printing to the pharmaceutical and biomedical fields.[1] The color of these dyes can be readily tuned by modifying the chemical structure of the aromatic components, making them versatile for various applications.[1]
This document provides detailed protocols for the synthesis of a representative azo dye using N-Methyl-p-toluidine as the coupling component. The synthesis involves a two-step process: the diazotization of a primary aromatic amine (in this case, p-toluidine) to form a diazonium salt, followed by an azo coupling reaction with this compound.[2] While specific quantitative data for this exact dye is not extensively published, this guide presents a robust protocol and representative data from analogous compounds to facilitate research and development.
Chemical Reaction Pathway
The synthesis of the azo dye from p-toluidine and this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the diazonium ion and the subsequent coupling with the activated aromatic ring of this compound.
Caption: Chemical reaction pathway for the synthesis of an azo dye.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of the azo dye.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| p-Toluidine | C₇H₉N | 107.15 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| This compound | C₈H₁₁N | 121.18 |
| Sodium Acetate | CH₃COONa | 82.03 |
| Ethanol | C₂H₅OH | 46.07 |
| Distilled Water | H₂O | 18.02 |
| Ice | - | - |
Detailed Synthesis Protocol
Step 1: Diazotization of p-Toluidine
-
In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete to ensure the complete formation of the p-toluenediazonium chloride solution.
Step 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of this compound in 10 mL of 50% aqueous ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold p-toluenediazonium chloride solution from Step 1 to the cold this compound solution with vigorous stirring.
-
To facilitate the coupling reaction and maintain a slightly acidic pH, slowly add a saturated aqueous solution of sodium acetate until the mixture reaches a pH of 4-5.
-
A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete precipitation.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude dye in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Logical workflow for the synthesis of the azo dye.
Data Presentation
The following tables summarize representative quantitative data for an azo dye synthesized from an aromatic amine and a coupling agent, analogous to the protocol described.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-5 °C |
| pH for Coupling | 4-5 |
| Theoretical Yield | (Calculated based on 0.01 mol limiting reagent) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | Typically 50-80% for similar azo couplings[3] |
Table 2: Physicochemical and Spectroscopic Characterization Data (Representative)
| Property | Representative Value |
| Physical Appearance | Colored crystalline solid |
| Melting Point (°C) | (To be determined experimentally) |
| UV-Vis Spectroscopy | |
| Solvent | Ethanol or DMSO |
| λmax (nm) | 400-500 |
| FT-IR Spectroscopy (cm⁻¹) | |
| N=N stretch | 1400-1450 |
| C-N stretch | 1270-1340 |
| Aromatic C=C stretch | 1500-1600 |
| N-H stretch | 3200-3500 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
| ¹H NMR Spectroscopy (δ, ppm) | |
| Aromatic Protons | 6.5-8.0 |
| N-CH₃ Protons | 2.5-3.0 |
| Ar-CH₃ Protons | 2.2-2.5 |
| N-H Proton | (Broad signal, variable position) |
| ¹³C NMR Spectroscopy (δ, ppm) | |
| Aromatic Carbons | 110-150 |
| Aromatic Carbons attached to N | 140-155 |
| N-CH₃ Carbon | 30-40 |
| Ar-CH₃ Carbon | 20-25 |
Applications in Drug Development and Research
Azo compounds are not only important as dyes but also exhibit a range of biological activities, making them of interest in medicinal chemistry and drug development. They have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[4] The azo linkage can be cleaved by azoreductases in the body, which can be exploited for targeted drug delivery, particularly to the colon. The synthesis protocols and characterization data provided herein serve as a foundational guide for researchers exploring the synthesis of novel azo compounds for therapeutic applications.
References
Application Notes and Protocols: N-Methyl-p-toluidine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-p-toluidine (CAS No. 623-08-5), also known as N,4-dimethylaniline, is an aromatic secondary amine that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a reactive N-methylamino group and an activated aromatic ring, makes it a versatile precursor for a variety of chemical transformations.[2] In the pharmaceutical industry, this compound is utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] While specific, publicly detailed synthesis routes for blockbuster drugs commencing from this compound are not extensively documented, its utility in creating scaffolds for local anesthetics and antihistamines has been noted.[3]
These application notes provide an overview of the properties of this compound, a detailed protocol for its synthesis, and a discussion of its potential applications in pharmaceutical research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic amine-like | [1] |
| Boiling Point | 212 °C (lit.) | |
| Density | 0.958 g/mL at 25 °C (lit.) | |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1] |
Experimental Protocols
The following protocols detail the synthesis of this compound, a crucial first step before its use as a pharmaceutical intermediate.
This is a common laboratory-scale method for the preparation of this compound.[1]
Materials:
-
p-Toluidine
-
Dimethyl sulfate or methyl iodide (Methylating agent)
-
Sodium hydroxide (Base)
-
Suitable organic solvent (e.g., Toluene)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve p-toluidine in a suitable organic solvent.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide.
-
While stirring the mixture, slowly add the methylating agent (e.g., dimethyl sulfate) from a dropping funnel. Control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench by carefully adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Expected Yield: Yields for this type of reaction can vary depending on the specific conditions and scale but are generally expected to be in the range of 70-90%.
Applications in Pharmaceutical Synthesis
This compound's structure allows it to participate in various chemical reactions pivotal to building more complex pharmaceutical molecules.[2] Its aromatic amine functionality is a key feature for introducing the N-methyl-p-tolyl moiety into a larger molecular framework.
While detailed synthetic pathways for specific commercial drugs are proprietary, the general applications of this compound in medicinal chemistry include:
-
Alkylation and Acylation Reactions: The secondary amine is readily alkylated or acylated to introduce a wide range of substituents, forming new C-N or C=O bonds. This is a fundamental step in building the side chains of many drug molecules.
-
Coupling Reactions: The aromatic ring can participate in various coupling reactions (e.g., Buchwald-Hartwig amination) to form carbon-nitrogen or carbon-carbon bonds, enabling the construction of complex biaryl or heterocyclic structures present in many pharmaceuticals.
-
Precursor to Heterocyclic Compounds: this compound can be a starting material for the synthesis of various heterocyclic ring systems, which are core structures in a vast number of drugs.
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical pharmaceutical intermediate.
Signaling Pathways and Biological Targets
As this compound is an intermediate, it does not have a direct biological target or signaling pathway. The final pharmaceutical product synthesized from this intermediate would determine the relevant biological activity. For instance, if used in the synthesis of a local anesthetic, the target would likely be voltage-gated sodium channels. If used to synthesize an antihistamine, the target would be histamine receptors (e.g., H1 receptor).
The diagram below illustrates the general mechanism of action for a hypothetical H1 antihistamine, a class of drugs for which this compound could serve as a precursor.
References
Application Note: Quantification of N-Methyl-p-toluidine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of N-Methyl-p-toluidine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a key intermediate in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients. Accurate and reliable quantification is essential for quality control, process monitoring, and stability testing.
The methodology presented here is a robust starting point for method development and validation for the analysis of this compound in various sample matrices.
Quantitative Data Summary
The following table summarizes the key chromatographic parameters and representative performance data for the quantification of this compound. These values are based on established methods for similar aromatic amines and may require optimization for specific applications.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
| Column Temperature | Ambient (~25 °C) |
| Run Time | 10 minutes |
| Retention Time | ~ 4.5 minutes (representative) |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.1 µg/mL (representative) |
| Limit of Quantification (LOQ) | 0.3 µg/mL (representative) |
Experimental Protocol
This section details the step-by-step procedure for the quantification of this compound by HPLC.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample and standard preparation)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[1]
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various volumes)
-
Syringes
-
HPLC vials and caps
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.[1]
-
Add a suitable amount of methanol to dissolve the sample. Sonicate if necessary to ensure complete dissolution.[1]
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.[1]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Chromatographic Analysis
-
Set up the HPLC system with the parameters listed in the Quantitative Data Summary table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the standard and sample solutions in a predefined sequence (e.g., blank, standards, samples).
-
Record the chromatograms and integrate the peak area of this compound.[1]
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.[1]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.[1]
Visualizations
Caption: Workflow for this compound quantification by HPLC.
Caption: Logic diagram for HPLC method development and validation.
References
Application Notes and Protocols for the Gas Chromatography Analysis of N-Methyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of N-Methyl-p-toluidine using gas chromatography (GC). The protocols outlined below are based on established methods for the analysis of aromatic amines and related compounds, offering a robust starting point for method development and validation in research, quality control, and drug development settings.
Introduction
This compound is a secondary aromatic amine used as an intermediate in the synthesis of various chemical products, including dyes and active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for monitoring reaction progress, ensuring product purity, and performing stability studies. Gas chromatography, with its high resolution and sensitivity, is an ideal technique for this purpose. This document details the instrumental parameters, sample preparation protocols, and expected quantitative performance for the GC analysis of this compound.
Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
A robust and widely applicable method for the analysis of this compound is gas chromatography coupled with a flame ionization detector (GC-FID). This method is suitable for quantifying the analyte in reaction mixtures and as a pure substance.
Recommended GC-FID Parameters
The following table summarizes the recommended starting parameters for the GC-FID analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Column | Rtx-5 (5% Diphenyl / 95% Dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of aromatic amines using GC-FID. These values, based on the analysis of p-toluidine, can serve as a benchmark for the expected performance of a validated method for this compound.[1]
| Parameter | Expected Value (based on p-toluidine) |
| Limit of Detection (LOD) | 0.9 µg/mL[1] |
| Limit of Quantification (LOQ) | 2.7 µg/mL[1] |
| Linearity Range | 2.7 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Repeatability (%RSD) | < 2% for six replicate injections[1] |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation Protocol (for Reaction Mixture Analysis)
This protocol is designed for monitoring the N-methylation of p-toluidine to form this compound.
-
Sampling: Carefully extract a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot by diluting it in a suitable cold solvent to stop the reaction.
-
Dilution: Dilute the aliquot with a compatible solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the linear range of the calibration curve. A dilution factor of 100 to 1000 is often appropriate.
-
Internal Standard Addition (Optional but Recommended): For improved accuracy and precision, add an internal standard (e.g., a non-interfering aromatic compound like naphthalene or biphenyl) at a known concentration to all standards and samples.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a GC vial prior to injection.
Visualizations
Experimental Workflow for GC Analysis
The following diagram illustrates the general workflow for the GC analysis of an this compound sample from a chemical reaction mixture.
Caption: Workflow for the GC analysis of this compound.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing and validating a GC method for this compound analysis.
Caption: Logical workflow for GC method development.
References
Application Notes and Protocols for the Synthesis of Substituted Carbazoles Utilizing N-Methyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted carbazoles, a crucial scaffold in medicinal chemistry and materials science, using N-methyl-p-toluidine as a key starting material. The protocols detailed below outline a robust two-step synthetic strategy involving a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular direct C-H arylation. This methodology offers a versatile route to a variety of substituted carbazole derivatives.
Introduction
Carbazoles are a significant class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. Their unique electronic and photophysical characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs) and other advanced materials. The synthetic route presented here provides a reliable method for accessing N-methylated carbazoles with substitution patterns dictated by the choice of the aryl halide coupling partner.
Synthetic Strategy Overview
The synthesis of substituted carbazoles from this compound is proposed via a two-step sequence:
-
Buchwald-Hartwig Amination: this compound is coupled with a suitably substituted ortho-haloaryl compound (e.g., 1-bromo-2-iodobenzene) to form an N,N-diaryl amine intermediate. This reaction is a cornerstone of modern C-N bond formation.[1]
-
Intramolecular C-H Arylation: The resulting N,N-diaryl amine undergoes a palladium-catalyzed intramolecular C-H bond activation and subsequent C-C bond formation to yield the final carbazole product. This step is an efficient method for constructing the fused ring system.
This sequential approach allows for the controlled and regioselective synthesis of a diverse library of carbazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of the N,N-Diaryl Amine Intermediate via Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(2-bromophenyl)-N,4-dimethylaniline, a key intermediate for the subsequent cyclization to the carbazole.
Materials:
-
This compound
-
1-bromo-2-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, dichloromethane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), 1-bromo-2-iodobenzene (1.0 mmol), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.7 equiv).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 125 °C with vigorous stirring for 3 to 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase multiple times with toluene or another suitable organic solvent.
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a heptane/dichloromethane gradient to yield the pure N-(2-bromophenyl)-N,4-dimethylaniline.
Protocol 2: Intramolecular C-H Arylation for Carbazole Synthesis
This protocol outlines the cyclization of the N,N-diaryl amine intermediate to form the corresponding substituted carbazole.
Materials:
-
N-(2-bromophenyl)-N,4-dimethylaniline (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
In a sealed tube under an inert atmosphere, combine N-(2-bromophenyl)-N,4-dimethylaniline (1.0 mmol), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), potassium carbonate (2.0 equiv), and pivalic acid (30 mol%).
-
Add anhydrous N,N-dimethylacetamide (DMA) (2 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure substituted carbazole.
Quantitative Data
The following table summarizes typical yields for reactions analogous to those described in the protocols. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Materials | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | p-toluidine, cyclic diaryliodonium salt | N-aryl-p-toluidine | Pd(OAc)₂, Xantphos | Cs₂CO₃ | p-xylene | 125 | 3 | ~45%[2] |
| Intramolecular C-H Arylation | N-aryl aniline derivative | Substituted Carbazole | Pd(OAc)₂, PCy₃ | K₂CO₃ | DMA | 120 | 24 | High |
Visualizations
Logical Workflow for Carbazole Synthesis
Caption: A two-step synthetic workflow for substituted carbazoles.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Concluding Remarks
The protocols provided herein offer a robust and adaptable framework for the synthesis of substituted carbazoles from this compound. This two-step approach, leveraging the power of modern palladium catalysis, is well-suited for the generation of diverse carbazole libraries for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximal yields and purity.
References
Application of N-Methyl-p-toluidine in Agrochemical Production: A Detailed Overview
Introduction
N-Methyl-p-toluidine, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various complex organic molecules. Its versatile chemical nature, stemming from the presence of a secondary amine and a substituted benzene ring, makes it a valuable building block in the production of a range of agrochemicals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of agrochemicals, with a specific focus on the formamidine insecticide, Amitraz.
Key Application: Synthesis of the Acaricide/Insecticide Amitraz
A significant application of this compound derivatives is in the production of the formamidine pesticide, Amitraz. While the direct precursor is 2,4-dimethylaniline (a p-toluidine derivative), the synthesis also involves N-methylformamide, which provides the N-methyl group characteristic of this compound's structure. Amitraz is a non-systemic acaricide and insecticide with a broad spectrum of activity against mites and ticks.[1]
Quantitative Data Summary for Amitraz Synthesis
The following table summarizes quantitative data obtained from a patented one-pot synthesis method for Amitraz, highlighting the impact of varying reactant molar ratios on yield and purity.[2]
| Parameter | Example 1 | Example 2 | Example 3 |
| 2,4-Dimethylaniline (mol) | 1 | 1 | 1 |
| Triethyl Orthoformate (mol) | 1.2 | 1.6 | 1.45 |
| N-Methylformamide (mol) | 0.75 | 0.75 | 0.6 |
| Catalyst (Zinc Chloride, mol) | 0.01 | 0.01 | 0.01 |
| Catalyst (2,4-dimethylaniline HCl, mol) | 0.02 | 0.02 | 0.02 |
| Reaction Temperature (°C) | 180 | 180 | 180 |
| Reaction Time (h) | 3-7 | 3-7 | 3-7 |
| Yield (%) | 73.69 | 71.64 | 78.47 |
| Purity (%) | 98.6 | 99.1 | 99.3 |
Note: The optimal reaction temperature for this synthesis has been reported to be in the range of 180-190°C. Temperatures below 160°C result in a very low reaction rate and yield, while temperatures exceeding 200°C can lead to product degradation.[3]
Experimental Protocols
Detailed Protocol for the Synthesis of Amitraz
This protocol is based on a one-pot synthesis method.[2]
Materials:
-
2,4-Dimethylaniline
-
Triethyl Orthoformate
-
N-Methylformamide
-
Zinc Chloride (Catalyst)
-
2,4-Dimethylaniline Hydrochloride (Catalyst)
-
Isopropanol (for crystallization)
-
Reaction vessel equipped with a heating mantle, stirrer, and distillation apparatus
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, sequentially add 2,4-dimethylaniline, N-methylformamide, triethyl orthoformate, zinc chloride, and 2,4-dimethylaniline hydrochloride in the desired molar ratios (refer to the quantitative data table for examples).
-
Reaction:
-
Begin heating the mixture with stirring.
-
At approximately 95-96°C, ethanol will begin to distill from the reaction mixture.
-
As the temperature reaches 135°C, a mixture of ethyl formate and ethanol will start to distill.
-
Slowly increase the temperature to 180°C and maintain it for 3-7 hours.
-
Monitor the progress of the reaction by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add isopropanol to the reaction mixture and stir for 1 hour to induce crystallization.
-
Filter the solid product.
-
Dry the solid Amitraz under reduced pressure at 40°C for 5-8 hours.
-
Visualizations
Logical Workflow for Amitraz Synthesis
The following diagram illustrates the key stages in the one-pot synthesis of Amitraz.
Caption: Workflow for the one-pot synthesis of Amitraz.
Signaling Pathway of Amitraz's Acaricidal Action
Amitraz's mechanism of action involves its interaction with octopamine receptors in the nervous system of arthropods, leading to a cascade of events that result in paralysis and death.[4][5][6]
Caption: Simplified signaling pathway of Amitraz's action.
References
- 1. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107778200B - Process for the preparation of amitraz - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pomais.com [pomais.com]
- 5. merckvetmanual.com [merckvetmanual.com]
- 6. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]
Application Note: Synthesis of N-Methyl-p-toluidine via Reductive Amination
Introduction
N-methylated aromatic amines are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, dyes, and materials science intermediates.[1] N-Methyl-p-toluidine (CAS 623-08-5), in particular, serves as a key building block in organic synthesis.[1] Its controlled and efficient production is therefore of significant interest to researchers in both academic and industrial settings. Several methodologies exist for the N-methylation of primary anilines, each with distinct advantages and limitations. These methods include classical alkylation with methyl halides, catalytic methylation using methanol as a green C1 source, and reductive amination.[2][3][4]
Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine intermediate followed by reduction, is a highly versatile and widely used method for forming carbon-nitrogen bonds.[5] When formaldehyde is used as the carbonyl source, this process provides a direct route to N-methylated amines. This application note presents a detailed protocol for the selective mono-methylation of p-toluidine to yield this compound using a direct reductive amination approach with formaldehyde and sodium borohydride as the reducing agent. This method is noted for its operational simplicity, mild reaction conditions, and generally high yields.[6][7]
Comparison of Synthetic Methods
The selection of a synthetic route for the N-methylation of p-toluidine depends on factors such as scale, required purity, available equipment, and cost. Below is a summary of common methods.
| Method | Methylating Agent | Reducing Agent / Catalyst | Typical Conditions | Yield of this compound | Advantages | Disadvantages |
| Reductive Amination | Formaldehyde (or Paraformaldehyde) | Sodium Borohydride (NaBH₄) | Methanol/THF, 0°C to RT | Good to Excellent (>85%) | Mild conditions, high selectivity, avoids over-methylation, operational simplicity.[6] | Requires stoichiometric amounts of hydride reducing agent. |
| Catalytic Methylation | Methanol | Heterogeneous Catalyst (e.g., Pt/C, Cu/ZnO/Al₂O₃) | High Temp (120-300°C), may require pressure | High to Excellent (>90%) | Uses inexpensive and green methylating agent, catalyst is reusable.[4][8] | Requires high temperatures and specialized equipment (autoclave/flow reactor). |
| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | 80-100°C | Variable (favors N,N-dimethylation) | No metal catalyst needed, inexpensive reagents. | Tends to produce the di-methylated product (N,N-Dimethyl-p-toluidine), requires heating. |
| Classical SN2 Alkylation | Methyl Iodide or Dimethyl Sulfate | Non-nucleophilic base (e.g., K₂CO₃) | RT to 50°C | Poor to Moderate | Simple concept. | Difficult to control mono-alkylation, often yields a mixture of starting material, mono-, di-methylated products, and quaternary salts; toxic reagents.[2] |
Experimental Protocol: Reductive Amination of p-Toluidine
This protocol details the synthesis of this compound from p-toluidine and formaldehyde using sodium borohydride.
Materials and Equipment:
-
p-Toluidine (≥99%)
-
Formaldehyde (37 wt. % solution in H₂O)
-
Sodium Borohydride (NaBH₄) (≥98%)
-
Methanol (MeOH), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer and/or GC-MS for product characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (e.g., 5.36 g, 50 mmol) in methanol (40 mL).
-
Imine Formation: Cool the solution to 0°C using an ice bath. While stirring, slowly add formaldehyde solution (4.1 mL, 55 mmol, 1.1 eq) dropwise over 10 minutes. Stir the mixture at 0°C for an additional 30 minutes.
-
Reduction: To the same flask, add sodium borohydride (1.89 g, 50 mmol, 1.0 eq) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate), checking for the consumption of p-toluidine.
-
Work-up:
-
Quench the reaction by slowly adding water (20 mL).
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator to remove most of the methanol.
-
Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification and Analysis: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and/or GC-MS to confirm its identity and purity. The expected product is a colorless to pale yellow liquid.[2]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Use of N-Methyl-p-toluidine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Methyl-p-toluidine as a key building block in various palladium-catalyzed cross-coupling reactions. The protocols and data presented are intended to guide researchers in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for organic electronics.
This compound (CAS: 623-08-5) is a versatile secondary amine that serves as a crucial intermediate in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] Its nucleophilic nitrogen atom and the potential for derivatization of its aromatic ring make it a valuable substrate in a variety of coupling reactions.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[2][3] this compound is an excellent substrate for this reaction, leading to the formation of triarylamines, which are common motifs in pharmaceuticals and organic electronic materials.
Reaction Scheme:
References
Application Notes and Protocols for the Purity Assessment of N-Methyl-p-toluidine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the analytical techniques used in the purity assessment of N-Methyl-p-toluidine. Methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are outlined, complete with experimental parameters and data presentation. Spectroscopic techniques for structural confirmation are also discussed.
Introduction
This compound (NMPT) is a key intermediate in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust analytical methods are essential for accurately quantifying this compound and profiling its impurities. This document details the primary chromatographic techniques—HPLC and GC—for purity assessment, along with spectroscopic methods for structural elucidation of potential impurities.
Potential impurities in this compound can originate from the starting materials or be byproducts of the synthesis process. These may include unreacted p-toluidine and over-methylated products like N,N-Dimethyl-p-toluidine.[2]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
Reversed-phase HPLC with UV detection is a powerful technique for the quantification of this compound and the separation of its structurally related impurities. The methodology described is adapted from established methods for similar aromatic amines.[1]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of an this compound sample and quantify related impurities.
Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Detector | UV-Vis Detector[1] |
| Detection Wavelength | 250 nm[1] |
| Column Temperature | Ambient (~25 °C)[1] |
| Run Time | 10 minutes[1] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by dilution with the mobile phase to cover a concentration range of 1 µg/mL to 100 µg/mL.[1]
-
-
Sample Preparation:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis to determine the linearity (r² > 0.99).[1]
-
Inject the sample solution and determine the concentration of this compound using the calibration curve.[1]
-
Purity is calculated as the ratio of the main peak area to the total peak area of all components in the chromatogram.
-
Gas Chromatography (GC) for Purity and Volatile Impurities
Gas chromatography with a flame ionization detector (GC-FID) is a suitable method for assessing the purity of this compound and for detecting volatile impurities. The reaction product of this compound synthesis can be analyzed by gas chromatography.[2]
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound and identify potential volatile impurities.
Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Suitable solvent (e.g., Methanol, HPLC grade)
-
Helium (carrier gas, high purity)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., RTX-5, 30 m x 0.32 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| GC Column | RTX-5, 30 m x 0.32 mm, 0.25 µm film thickness[3] |
| Carrier Gas | Helium[3] |
| Flow Rate | Approximately 1.4 mL/min[3] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 4 min, then ramp at 15 °C/min to 180 °C[3] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by dilution to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the standard solutions to establish system suitability and response factor.
-
Inject the sample solution.
-
The purity of this compound is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are invaluable for the structural confirmation of this compound and the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound and can be used to identify and characterize impurities.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of functional groups within the molecule. The spectrum of this compound will show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and aromatic ring vibrations.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for the definitive identification of impurities.[5]
Summary
The purity of this compound is paramount for its intended applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to purity assessment. HPLC is ideal for the quantification of this compound and non-volatile impurities, while GC is well-suited for analyzing volatile components. Spectroscopic methods such as NMR, FT-IR, and MS are essential for the structural confirmation of the main component and the definitive identification of any impurities. The protocols provided herein offer a robust starting point for the development and validation of analytical methods for this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-Methyl-p-toluidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-p-toluidine. Our aim is to assist you in optimizing your reaction conditions and resolving common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a common method for the methylation of primary amines using formaldehyde and formic acid. A key advantage is that it typically avoids the formation of quaternary ammonium salts.[1][2][3]
Problem 1: Low or No Yield of this compound
-
Possible Cause: Incomplete reaction due to insufficient heating or reaction time.
-
Possible Cause: Incorrect stoichiometry of reagents.
-
Solution: Use an excess of both formaldehyde and formic acid. A typical molar ratio is 1 equivalent of p-toluidine to 2.2 equivalents of formaldehyde and 5 equivalents of formic acid to ensure complete methylation.[5]
-
-
Possible Cause: Suboptimal pH.
-
Solution: The reaction is performed under acidic conditions provided by formic acid. Ensure that enough formic acid is present to facilitate the reduction of the intermediate iminium ion.[1]
-
Problem 2: Presence of Unreacted p-Toluidine
-
Possible Cause: Insufficient amount of formaldehyde.
-
Solution: Ensure that at least two equivalents of formaldehyde are used for each equivalent of p-toluidine to drive the reaction towards the dimethylated product, which in this case is the desired N-methylated product as the reaction stops at the tertiary amine.[3]
-
-
Possible Cause: Reaction time is too short.
-
Solution: Increase the reaction time and monitor for the disappearance of the starting material using TLC.
-
Problem 3: Difficulty in Product Isolation (Work-up)
-
Possible Cause: Emulsion formation during extraction.
-
Solution: After basifying the reaction mixture, if an emulsion forms during extraction with an organic solvent, try adding a saturated solution of sodium chloride (brine) to help break the emulsion.
-
-
Possible Cause: Product loss during aqueous work-up.
-
Solution: this compound is a basic compound. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction to ensure the product is in its free base form and partitions into the organic layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether) will ensure complete recovery of the product.[2]
-
Method 2: N-Alkylation with Methylating Agents (e.g., Dimethyl Sulfate, Methyl Iodide)
Direct alkylation of p-toluidine with methylating agents is a straightforward approach but can be prone to over-methylation.
Problem 1: High Levels of N,N-Dimethyl-p-toluidine Impurity
-
Possible Cause: Incorrect molar ratio of reactants. An excess of the methylating agent will favor the formation of the di-methylated product.[6]
-
Solution: Carefully control the stoichiometry. A molar ratio of 1:1 to 1:1.2 of p-toluidine to the methylating agent is a good starting point to favor mono-methylation.[6]
-
-
Possible Cause: High reaction temperature. Higher temperatures can accelerate the rate of the second methylation.[6]
-
Solution: Maintain a lower and controlled reaction temperature. For instance, when using dimethyl sulfate, a temperature below 60°C is often recommended.[6]
-
-
Possible Cause: Inefficient mixing.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to avoid localized high concentrations of the methylating agent.[6]
-
Problem 2: Presence of Unreacted p-Toluidine
-
Possible Cause: Insufficient amount of methylating agent or base.
-
Solution: Ensure a slight excess of the methylating agent is used if mono-methylation is desired and that a sufficient amount of base (e.g., sodium carbonate, potassium carbonate) is present to neutralize the acid formed during the reaction.
-
-
Possible Cause: Low reaction temperature or short reaction time.
-
Solution: Gradually increase the temperature and/or reaction time while monitoring the reaction progress by TLC or GC.
-
Problem 3: Reaction is Sluggish or Does Not Proceed
-
Possible Cause: Poor quality of reagents.
-
Solution: Use freshly distilled or high-purity p-toluidine and methylating agent. Ensure the base is anhydrous if the reaction is sensitive to moisture.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are often suitable for N-alkylation reactions.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Eschweiler-Clarke Reaction | N-Alkylation with Dimethyl Sulfate | Catalytic N-Methylation with Methanol |
| Methylating Agent | Formaldehyde | Dimethyl Sulfate | Methanol |
| Reducing Agent/Catalyst | Formic Acid | Not applicable (Base used) | Cu/Zn/Al catalyst[7] |
| Typical Temperature | 80-100 °C[5] | < 60 °C[6] | 200-300 °C[7] |
| Molar Ratio (p-toluidine:methylating agent) | 1 : >2 (formaldehyde)[3] | 1 : 1 to 1 : 1.2[6] | 1 : 1 to 1 : 3.5[8] |
| Key Advantage | Avoids quaternary salt formation[1][3] | High reactivity | Lower cost of methylating agent |
| Common Issue | Requires excess reagents | Over-methylation to N,N-dimethyl-p-toluidine[6] | Requires high temperature and pressure, catalyst deactivation[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
Materials:
-
p-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (or other suitable base) for work-up
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (1.0 eq).
-
Add formic acid (5.0 eq) to the flask.
-
Slowly add formaldehyde solution (2.2 eq) to the reaction mixture while stirring.
-
Heat the mixture to 80-100°C and maintain this temperature for several hours, or until the cessation of gas (CO2) evolution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 1M HCl to the mixture. Extract with dichloromethane to remove any non-basic impurities.
-
Carefully basify the aqueous layer to pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Dimethyl Sulfate
Materials:
-
p-Toluidine
-
Dimethyl sulfate
-
Sodium carbonate (or potassium carbonate)
-
A suitable aprotic polar solvent (e.g., DMF, acetonitrile)
-
Dichloromethane (or other suitable extraction solvent)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine (1.0 eq) and sodium carbonate (1.5 eq) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate (1.05 eq) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC for the disappearance of p-toluidine.
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product, which may contain unreacted p-toluidine and N,N-dimethyl-p-toluidine, can be purified by fractional vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the N,N-dimethyl-p-toluidine byproduct?
A1: To minimize the formation of N,N-dimethyl-p-toluidine when using methylating agents like dimethyl sulfate or methyl iodide, it is crucial to carefully control the stoichiometry of the reactants. A molar ratio of p-toluidine to the methylating agent of 1:1 to 1:1.2 is recommended.[6] Additionally, maintaining a low reaction temperature (e.g., below 60°C for dimethyl sulfate) and ensuring efficient mixing can significantly improve the selectivity for the mono-methylated product.[6] Alternatively, the Eschweiler-Clarke reaction is an excellent method that inherently avoids over-methylation to quaternary ammonium salts and typically provides the tertiary amine as the final product.[1][3]
Q2: My reaction seems to have stalled. What should I do?
A2: If your reaction appears to have stalled, first verify the quality of your reagents. Impurities or degradation of starting materials can inhibit the reaction. If the reagents are of good quality, consider increasing the reaction temperature in small increments or extending the reaction time. Monitoring the reaction by TLC or GC will help determine if the reaction is proceeding, albeit slowly. For N-alkylation reactions, ensuring the base is sufficiently strong and present in adequate amounts is also critical.
Q3: What is the best method for purifying this compound?
A3: The most common and effective method for purifying this compound is fractional vacuum distillation. This technique allows for the separation of the desired product from unreacted p-toluidine (lower boiling point) and the over-methylated byproduct N,N-dimethyl-p-toluidine (higher boiling point). For smaller scales or for removing polar impurities, column chromatography on silica gel can also be employed.
Q4: Can I use other methylating agents besides dimethyl sulfate and methyl iodide?
A4: Yes, other methylating agents can be used. For example, methyl p-toluenesulfonate is another effective methylating agent.[1] The choice of methylating agent may depend on factors such as reactivity, cost, and safety considerations. Dimethyl sulfate and methyl iodide are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Q5: How do I know when the Eschweiler-Clarke reaction is complete?
A5: The completion of the Eschweiler-Clarke reaction can be monitored in two ways. Firstly, the reaction produces carbon dioxide gas, so the cessation of gas evolution is a good indicator that the reaction is nearing completion.[3] Secondly, you can monitor the disappearance of the starting p-toluidine using Thin Layer Chromatography (TLC). A stained TLC plate (e.g., with potassium permanganate or ninhydrin for the primary amine) will show the consumption of the starting material and the formation of the less polar product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Methyl-p-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The prevalent industrial methods for synthesizing this compound include the catalytic N-methylation of p-toluidine with methanol and the alkylation of p-toluidine using methylating agents like dimethyl sulfate or methyl iodide.[1][2] Another described method involves the reaction of p-toluidine with methanol in the presence of a specific copper, zinc, and aluminum-based catalyst.[3]
Q2: What are the primary impurities to monitor during the synthesis of this compound?
A2: The two main impurities of concern are the unreacted starting material, p-toluidine, and the over-methylated byproduct, N,N-Dimethyl-p-toluidine.[1] Other potential impurities can arise from contaminants in the starting materials or from high-temperature decomposition during purification.[1]
Q3: How can I analytically separate and quantify this compound and its main impurities?
A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and commonly used method for quantifying the purity of this compound and its volatile impurities, such as residual p-toluidine and N,N-Dimethyl-p-toluidine.[1]
Q4: What are the typical hazards associated with this compound and its synthesis?
A4: this compound is a potentially hazardous chemical. It can cause irritation to the eyes, skin, and respiratory tract.[2] Prolonged or high-dose exposure may lead to systemic toxicity, potentially affecting the liver and kidneys.[2] It is also suspected to be a carcinogen based on its structural similarity to other aromatic amines.[2] Safe handling requires the use of personal protective equipment, including gloves, goggles, and respirators, and working in a well-ventilated fume hood.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature according to the protocol. - Ensure efficient stirring. - Check the purity and activity of the catalyst or reagents. |
| Suboptimal molar ratio of reactants. | - Optimize the molar ratio of the methylating agent to p-toluidine. An excess of the methylating agent may lead to over-methylation. | |
| High Levels of N,N-Dimethyl-p-toluidine | Excess of methylating agent. | - Reduce the molar equivalent of the methylating agent. - Control the reaction temperature, as higher temperatures can favor over-methylation. |
| Prolonged reaction time. | - Monitor the reaction progress using techniques like GC-FID and stop the reaction once the desired conversion is achieved. | |
| Presence of Unreacted p-Toluidine | Insufficient amount of methylating agent. | - Increase the molar equivalents of the methylating agent. |
| Incomplete reaction. | - Extend the reaction time or increase the reaction temperature as appropriate for the specific method. | |
| Colored Impurities in the Final Product | Impure starting p-toluidine. | - If the starting p-toluidine was produced from the reduction of p-nitrotoluene, trace amounts of unreacted nitro compounds can lead to colored byproducts.[1] Purify the p-toluidine by distillation or recrystallization before use.[1][4] |
| High-temperature decomposition. | - Prolonged exposure to high temperatures during distillation can cause decomposition and color formation.[1] Perform distillation under reduced pressure to lower the boiling point and minimize the time the product is held at high temperatures.[1] | |
| Catalyst Deactivation (for methanol route) | By-product formation on the catalyst surface. | - The formation of by-products on the catalyst surface can lead to a short service life.[3][5] Consider catalyst regeneration procedures if available, or replace the catalyst. |
Experimental Protocols
Methylation of p-Toluidine with a Methylating Agent (General Procedure)
This is a common laboratory-scale synthesis method.
Reactants:
-
p-Toluidine
-
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Base (e.g., sodium hydroxide)
-
Suitable solvent
Procedure:
-
Dissolve p-toluidine in a suitable solvent in a reaction vessel.
-
Add the base to the solution.
-
Slowly add the methylating agent while maintaining the reaction temperature, typically with cooling.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Quench the reaction and perform an aqueous workup to remove salts and unreacted base.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.[6]
Catalytic N-Methylation of p-Toluidine with Methanol
This method is often used in industrial settings.
Reactants:
-
p-Toluidine
-
Methanol
-
Catalyst (e.g., Cu/Zn/Al-based catalyst)[3]
-
Hydrogen (for catalyst pretreatment)
Procedure (based on a patented method):
-
The catalyst is pretreated by supplying hydrogen at temperatures of at least 150°C.[3]
-
p-Toluidine and methanol are continuously fed into a reactor (e.g., a tubular reactor) containing the catalyst.[3]
-
The reaction is carried out at elevated temperatures and pressures.
-
The molar ratio of p-toluidine to methanol is typically in the range of 1:1 to 1:3.5.[3]
-
The reaction product is condensed and then purified, usually by distillation, to separate this compound from unreacted starting materials and byproducts.
Key Reaction Pathways and Side Reactions
Caption: Key reaction and side reaction pathways in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Methyl-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Methyl-p-toluidine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities originate from the starting materials and side reactions during the synthesis, which is typically the methylation of p-toluidine.[1] Likely impurities include:
-
Unreacted p-toluidine: The starting material for the N-methylation reaction.
-
N,N-Dimethyl-p-toluidine: A common byproduct resulting from over-methylation of p-toluidine.
-
Other isomeric amines: If the starting p-toluidine was not pure, ortho- and meta-toluidine isomers and their N-methylated products could be present.
-
Reagents and byproducts from the methylation reaction: For instance, if dimethyl sulfate was used as the methylating agent, residual methanol or other byproducts might be present.[1]
-
Degradation products: Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation products.[2]
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques for this compound are:
-
Distillation: Fractional distillation under reduced pressure is a common and effective method for separating this compound from less volatile or more volatile impurities.[1][3]
-
Acid-Base Extraction: This technique is useful for separating the basic this compound from neutral or acidic impurities.[4][5][6]
-
Column Chromatography: This method is highly effective for separating closely related compounds like isomers and can yield very pure this compound.[7][8]
Q3: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?
A3: The coloration is likely due to the formation of oxidation products, a common issue with aromatic amines upon exposure to air and light.[2][9] To obtain a colorless product, you can try re-distilling the material under vacuum. It is also crucial to store the purified compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place to prevent discoloration.[9]
Troubleshooting Guides
Distillation
Issue: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Incorrect pressure. | Optimize the vacuum pressure. A lower pressure will decrease the boiling point and may improve separation from heat-sensitive impurities. |
| Fluctuating heat source. | Ensure a stable and uniform heat source. Use a heating mantle with a stirrer for even boiling. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
Issue: The product darkens during distillation.
| Possible Cause | Solution |
| Thermal decomposition. | This compound might be sensitive to high temperatures. Reduce the distillation pressure to lower the boiling point. |
| Presence of oxygen. | Ensure the distillation apparatus is free of leaks to prevent air from entering the system. Consider performing the distillation under a gentle stream of an inert gas like nitrogen. |
Acid-Base Extraction
Issue: Incomplete extraction of this compound into the aqueous acidic layer.
| Possible Cause | Solution |
| Insufficient acid. | Ensure enough acid is used to fully protonate the this compound. The pH of the aqueous layer should be strongly acidic (pH 1-2). |
| Insufficient mixing. | Shake the separatory funnel vigorously to ensure thorough mixing of the organic and aqueous phases. |
| Emulsion formation. | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Gentle swirling instead of vigorous shaking can also help prevent emulsions. |
Issue: Low recovery of this compound after basification and extraction.
| Possible Cause | Solution |
| Incomplete basification. | Add a strong base (e.g., NaOH) until the aqueous layer is strongly basic (pH 12-14) to ensure the complete deprotonation of the amine salt. |
| Insufficient extraction from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete removal of the product. |
| Product is somewhat soluble in the aqueous layer. | Before extraction, saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product in the aqueous phase. |
Column Chromatography
Issue: Tailing of the this compound peak.
| Possible Cause | Solution |
| Strong interaction with the stationary phase. | For silica gel or alumina, which are acidic, the basic amine can interact strongly, causing tailing. Add a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to the mobile phase to compete for the active sites on the stationary phase.[7] |
| Column overload. | Do not load too much crude product onto the column. Use a larger column or reduce the amount of sample. |
Issue: Poor separation of this compound from N,N-Dimethyl-p-toluidine.
| Possible Cause | Solution | | Inappropriate mobile phase polarity. | Optimize the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary. | | Unsuitable stationary phase. | Consider using a different stationary phase. While silica gel is common, other options like alumina or functionalized silica could offer different selectivity. |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 212 °C (at atmospheric pressure) | [9][10] |
| Density | ~0.958 g/mL at 25 °C | [9][10] |
| Molecular Weight | 121.18 g/mol | [9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify this compound by fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Heating mantle with stirrer
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude this compound and boiling chips or a stir bar into the round-bottom flask.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the given pressure, change to a clean receiving flask.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Hydrochloric acid (e.g., 1 M or 2 M)
-
Sodium hydroxide (e.g., 2 M or higher)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a flask. Repeat the extraction of the organic layer with fresh hydrochloric acid solution two more times.
-
Combine all the acidic aqueous extracts. The protonated this compound is now in the aqueous phase. The organic layer contains neutral impurities and can be discarded.
-
Cool the combined aqueous extracts in an ice bath and slowly add a concentrated sodium hydroxide solution until the solution is strongly basic (check with pH paper). This compound will separate as an oil or solid.
-
Extract the basified aqueous solution three times with fresh portions of the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. magritek.com [magritek.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 623-08-5 [chemicalbook.com]
Preventing oxidation and degradation of N-Methyl-p-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of N-Methyl-p-toluidine.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound, offering a systematic approach to identify and resolve problems related to its degradation.
Problem: Discoloration of this compound Solution
Discoloration, often appearing as a yellow to brown hue, is a primary indicator of this compound degradation. The troubleshooting workflow below will help you pinpoint the cause and implement corrective actions.
Caption: Troubleshooting workflow for addressing the discoloration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of this compound degradation are oxidation and exposure to light. Aromatic amines are susceptible to autoxidation in the presence of oxygen, a process that can be accelerated by exposure to UV light and elevated temperatures. Contamination with oxidizing agents, acids, or certain metal ions can also catalyze degradation.[1]
Q2: How should this compound be properly stored to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2] It is recommended to use an amber, airtight container to protect it from light and air. For long-term storage, refrigeration and purging the container with an inert gas, such as argon or nitrogen, are advisable to displace oxygen.[3]
Q3: What are the visible signs of this compound degradation?
A3: The most common visible sign of degradation is a change in color from a colorless or pale yellow liquid to a darker yellow, orange, or brown solution.[4][5] The appearance of particulate matter may also indicate advanced degradation or polymerization.
Q4: What types of antioxidants can be used to stabilize this compound?
A4: Several types of antioxidants can be effective. Radical scavengers like butylated hydroxytoluene (BHT) and Vitamin E can inhibit oxidation chain reactions. Oxygen scavengers can also be employed to remove dissolved oxygen from the solution. The choice of antioxidant may depend on the specific application and solvent system.
Q5: Are there any materials that are incompatible with this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. Contact with these substances can lead to vigorous reactions and accelerate degradation.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound under different storage conditions (temperature, light exposure) and in the presence of potential stabilizers.
2. Materials:
-
This compound (high purity)
-
Solvent (e.g., methanol, acetonitrile)
-
Antioxidant/stabilizer candidates (e.g., BHT, Vitamin E, EDTA)
-
Amber and clear glass vials with airtight caps
-
Temperature-controlled chambers/ovens
-
UV light source
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
3. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
- Sample Preparation:
- Controls: Aliquot the stock solution into both amber and clear vials.
- Stabilized Samples: Prepare solutions of this compound containing the antioxidant/stabilizer candidates at specified concentrations. Aliquot these into amber and clear vials.
- Stress Conditions:
- Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- Light Exposure: Place a set of clear vials under a UV light source, with a control set wrapped in aluminum foil.
- Time Points: Collect samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- Analysis: Analyze the samples using a validated stability-indicating LC-MS or GC-MS method to determine the concentration of remaining this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
prep [label="Prepare Stock Solution\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
aliquot [label="Aliquot into Test Groups\n(Control vs. Stabilizers)", fillcolor="#FFFFFF", fontcolor="#202124"];
stress [label="Expose to Stress Conditions\n(Light, Heat, Air)", fillcolor="#FBBC05", fontcolor="#202124"];
sample [label="Collect Samples\nat Time Intervals", fillcolor="#FFFFFF", fontcolor="#202124"];
analyze [label="Analyze by LC-MS or GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
data [label="Calculate Degradation Rate\n& Stabilizer Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
prep -> aliquot;
aliquot -> stress;
stress -> sample;
sample -> analyze;
analyze -> data;
}
Caption: Workflow for the experimental evaluation of this compound stabilizers.
Data Presentation
Table 1: Expected Relative Stability of this compound under Various Conditions
| Condition | Stabilizer | Expected Stability (Qualitative) | Potential Degradation Products |
| Ambient Temperature (25°C), Dark | None | Moderate | Oxidized dimers, polymers |
| BHT | High | Minimal | |
| Vitamin E | High | Minimal | |
| Elevated Temperature (40°C), Dark | None | Low | Increased formation of oxidized products |
| BHT | Moderate to High | Trace oxidized products | |
| Ambient Temperature (25°C), UV Light | None | Very Low | N-dealkylation products, ring oxidation products (e.g., quinone-like structures) |
| BHT + UV Absorber | Moderate | Reduced formation of photodegradation products |
Signaling Pathways and Logical Relationships
The oxidation of this compound can proceed through a free-radical mechanism, which is a common pathway for the degradation of aromatic amines. The presence of oxygen and initiators such as light or metal ions can trigger the formation of highly reactive radical species.
Caption: Simplified free-radical oxidation pathway of this compound.
References
Troubleshooting low yield in N-Methyl-p-toluidine reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Methyl-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Classical N-Alkylation: This involves the reaction of p-toluidine with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[1] This is a straightforward nucleophilic substitution reaction.
-
Eschweiler-Clarke Reaction: This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage is that it avoids the formation of quaternary ammonium salts.[2][3]
-
Catalytic Alkylation with Methanol: In industrial settings, p-toluidine can be reacted with methanol at high temperatures and pressures in the presence of a catalyst.[4]
Q2: My reaction has resulted in a low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side Reactions: The most common side reaction is the formation of the tertiary amine, N,N-dimethyl-p-toluidine. Oxidation of the aromatic amine can also occur.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of p-toluidine to the methylating agent can lead to either unreacted starting material or the over-methylation of the product.
-
Poor Quality Reagents: The purity of p-toluidine and the methylating agent is crucial. Impurities can interfere with the reaction.
-
Product Loss During Workup: this compound can be lost during extraction and purification steps if not performed carefully.
Q3: I am observing a significant amount of N,N-dimethyl-p-toluidine in my product mixture. How can I minimize this side product?
A3: To minimize the formation of N,N-dimethyl-p-toluidine:
-
Control Stoichiometry: Use a molar ratio of p-toluidine to methylating agent that favors mono-methylation. A slight excess of p-toluidine can be employed.
-
Slow Addition of Methylating Agent: Adding the methylating agent slowly and at a controlled temperature can help to reduce the rate of the second methylation reaction.
-
Choice of Reaction: The Eschweiler-Clarke reaction is known to be highly selective for the formation of tertiary amines from primary amines, effectively stopping at the desired N-methylated stage for secondary amines and preventing quaternization.[3]
Q4: How can I effectively purify my this compound product?
A4: Purification is typically achieved through the following methods:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent.
-
Distillation: Fractional distillation under reduced pressure is a common and effective method to separate this compound from unreacted p-toluidine and the higher-boiling N,N-dimethyl-p-toluidine.[1]
-
Column Chromatography: For smaller scale reactions or when high purity is required, column chromatography can be used.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, safety is paramount.
-
p-Toluidine: Is toxic and can be absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl Sulfate and Methyl Iodide: These are potent alkylating agents and are toxic and corrosive. They should be handled with extreme care in a fume hood, and appropriate PPE must be worn.
-
Sodium Hydroxide: Is corrosive and should be handled with care.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | N-Alkylation (Dimethyl Sulfate) | Eschweiler-Clarke Reaction | Catalytic Alkylation (Methanol) |
| Methylating Agent | Dimethyl Sulfate | Formaldehyde | Methanol |
| Solvent | Often aqueous or solvent-free | Formic Acid (also acts as reducing agent) | Gas phase or solvent-free |
| Base/Catalyst | Sodium Hydroxide | None (Formic Acid is acidic) | Copper-based catalyst[4] |
| Temperature | Typically around 60°C[5] | 80-100°C[2] | 200-300°C[4] |
| Pressure | Atmospheric | Atmospheric | Elevated |
| Typical Yield | Variable, can be high | High, often >90%[2] | High, optimized for industrial scale |
| Key Side Product | N,N-dimethyl-p-toluidine | Minimal over-methylation | N,N-dimethyl-p-toluidine |
Experimental Protocols
Protocol 1: N-Methylation of p-Toluidine using Dimethyl Sulfate
Materials:
-
p-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Anhydrous sodium sulfite
-
Distilled water
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine in a suitable amount of water and NaOH solution.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel while maintaining the temperature below 10°C. A molar ratio of p-toluidine to dimethyl sulfate of approximately 1:1 should be used to favor mono-methylation.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Neutralize any remaining acid with additional NaOH solution.
-
Extract the product with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfite.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: N-Methylation of p-Toluidine via the Eschweiler-Clarke Reaction
Materials:
-
p-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-toluidine (1.0 eq).
-
Add formic acid (approximately 2.0-3.0 eq).
-
Add a 37% aqueous solution of formaldehyde (approximately 1.1-1.2 eq).
-
Heat the reaction mixture to 80-100°C for several hours. The reaction can be monitored by the cessation of CO2 evolution or by TLC.[2]
-
Cool the mixture to room temperature.
-
Make the solution basic by carefully adding a concentrated NaOH solution.
-
Extract the product with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Logical relationships between reaction parameters and outcomes.
References
Managing temperature control in N-Methyl-p-toluidine synthesis
Technical Support Center: N-Methyl-p-toluidine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during the synthesis process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to problems related to temperature control in the synthesis of this compound.
Q1: My reaction is experiencing a sudden and uncontrollable temperature increase. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, which is a dangerous exothermic reaction that is accelerating out of control.[1] This can happen when the heat generated by the reaction exceeds the rate at which it can be dissipated.
Immediate Actions:
-
Stop the addition of any further reagents.
-
Increase cooling immediately. Use an ice bath or other available cooling methods to lower the temperature of the reaction vessel.
-
If the reaction is vigorous, evacuate the area and follow your laboratory's emergency procedures.
Prevention:
-
Slow Reagent Addition: Add exothermic reagents, such as dimethyl sulfate, dropwise while carefully monitoring the internal temperature.
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is appropriately sized for the scale of your reaction.
-
Dilution: Running the reaction in a suitable solvent can help to absorb and dissipate the heat generated.
Q2: I am observing a significant amount of N,N-Dimethyl-p-toluidine as a byproduct. How can I minimize this over-methylation?
A2: The formation of N,N-Dimethyl-p-toluidine is a common side reaction, particularly at elevated temperatures. The secondary amine product, this compound, can be more nucleophilic than the starting p-toluidine, leading to a second methylation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of the second methylation. For instance, when using dimethyl sulfate, maintaining a temperature below 60°C is often recommended.[2]
-
Control Stoichiometry: Use a precise molar ratio of p-toluidine to the methylating agent. A slight excess of p-toluidine may be beneficial in some cases.
-
Choice of Methylating Agent and Reaction: The choice of synthesis method can influence selectivity. The Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[3]
Q3: My reaction yield is lower than expected, and I suspect temperature is a factor. What is the optimal temperature range for my synthesis method?
A3: The optimal temperature for this compound synthesis is highly dependent on the chosen method. Operating outside the optimal range can lead to incomplete reactions or the formation of byproducts.
General Temperature Guidelines:
| Synthesis Method | Typical Temperature Range | Key Considerations |
| Classical N-Alkylation (e.g., with Dimethyl Sulfate) | 0°C to 60°C | The reaction is exothermic; slow addition of the alkylating agent and efficient cooling are crucial to prevent over-methylation.[2] |
| Eschweiler-Clarke Reaction | 80°C to 100°C (near boiling) | The reaction is typically heated to drive the formation of the iminium ion and the subsequent reduction.[3][4] |
| Catalytic N-Methylation (with Methanol) | 150°C to 280°C | Requires high temperatures to overcome the activation energy. The specific temperature depends on the catalyst used.[5][6] |
To Optimize Your Yield:
-
Literature Review: Consult scientific literature for the specific catalyst and conditions you are using to find the reported optimal temperature.
-
Small-Scale Optimization: Conduct a series of small-scale experiments at different temperatures to determine the optimal conditions for your specific setup.
Experimental Protocols
Below are detailed experimental protocols for the key synthesis methods of this compound, with a focus on temperature control.
Protocol 1: Classical N-Alkylation using Dimethyl Sulfate
Materials:
-
p-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide
-
Suitable solvent (e.g., Toluene)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve p-toluidine in the chosen solvent.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of sodium hydroxide while maintaining the temperature below 10°C.
-
Begin the dropwise addition of dimethyl sulfate from the dropping funnel. Crucially, monitor the internal temperature and maintain it below 15°C throughout the addition. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Eschweiler-Clarke Reaction
Materials:
-
p-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
To a round-bottom flask containing p-toluidine, add formic acid.
-
Slowly add the formaldehyde solution to the mixture. An initial exothermic reaction may be observed.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 80-100°C (reflux) using a heating mantle or oil bath.[7]
-
Maintain the reflux for 6-12 hours. The completion of the reaction is often indicated by the cessation of CO2 evolution.[4]
-
Cool the reaction mixture to room temperature.
-
Make the solution basic by the slow addition of a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by distillation.
Protocol 3: Catalytic N-Methylation with Methanol
Materials:
-
p-Toluidine
-
Methanol
-
Heterogeneous catalyst (e.g., Copper-based catalyst)[8]
-
High-pressure autoclave with a stirrer and temperature controller
-
Hydrogen gas source (if required by the catalyst)
Procedure:
-
Charge the autoclave with p-toluidine, methanol, and the catalyst.
-
Seal the autoclave and, if necessary, purge with an inert gas (e.g., nitrogen) before introducing hydrogen to the required pressure.
-
Begin stirring and heat the reactor to the target temperature (e.g., 275-280°C).[5][9]
-
Maintain the temperature and pressure for the specified reaction time (e.g., 3 hours).[5]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the excess methanol by distillation.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Troubleshooting Workflow for Temperature Control
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues during the synthesis of this compound.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. prepchem.com [prepchem.com]
- 6. shokubai.org [shokubai.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
Technical Support Center: Efficient N-Methyl-p-toluidine Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of N-Methyl-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent industrial method is the catalytic N-methylation of p-toluidine using methanol as the methylating agent. This is considered a green and atom-economical approach.[1] Alternative methods, often used at a laboratory scale, involve the use of methylating agents like methyl iodide or dimethyl sulfate under basic conditions.[2]
Q2: Which catalysts are recommended for the N-methylation of p-toluidine with methanol?
A2: Copper-based catalysts, particularly Cu/ZnO/Al₂O₃, are widely used and have demonstrated high activity and selectivity for this reaction.[3][4] These catalysts have also shown long service life in continuous processes.[3] Zeolite catalysts have also been investigated as an alternative for the N-alkylation of toluidines.[5][6][7]
Q3: What is the primary byproduct in this compound synthesis and how can its formation be minimized?
A3: The main byproduct is N,N-Dimethyl-p-toluidine, formed through over-methylation of the desired product.[5][8] The formation of this tertiary amine can be minimized by optimizing reaction conditions, such as temperature and pressure, and by controlling the molar ratio of p-toluidine to methanol.[3][9] Careful selection of the catalyst and its preparation method also plays a crucial role in maximizing selectivity.
Q4: How is the reaction mixture typically analyzed to determine yield and selectivity?
A4: Gas chromatography (GC) is the standard analytical method for monitoring the reaction progress and quantifying the composition of the product mixture.[3][10] A flame ionization detector (FID) is commonly used for this purpose.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Conversion | 1. Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. 2. Insufficient Catalyst Activity: The catalyst may be improperly prepared or deactivated. 3. Incorrect Reactant Molar Ratio: An improper ratio of p-toluidine to methanol can limit the conversion of the starting material.[3] 4. Low Catalyst Loading: In a continuous process, the space velocity might be too high (insufficient contact time).[5] | 1. Optimize the reaction temperature. For Cu/ZnO/Al₂O₃ catalysts, temperatures around 275°C have been reported to be effective.[3] 2. Ensure the catalyst is prepared according to a validated protocol and properly activated (e.g., via reduction with hydrogen).[3] 3. Experiment with different molar ratios of p-toluidine to methanol. Ratios between 1:1.5 to 1:2.5 are often a good starting point.[3] 4. Adjust the feed flow rate to optimize the catalyst loading. A typical range is 0.4 to 0.7 kg of p-toluidine per kg of catalyst per hour.[5] |
| Poor Selectivity (High N,N-Dimethyl-p-toluidine) | 1. High Reaction Temperature: Elevated temperatures can favor the formation of the over-methylated byproduct.[9] 2. Excess Methanol: A large excess of the methylating agent can drive the reaction towards the tertiary amine.[3] 3. Catalyst Properties: The acidity and pore structure of the catalyst can influence selectivity. | 1. Conduct the reaction at the lowest temperature that still provides a reasonable conversion rate. 2. Carefully control the stoichiometry of the reactants. 3. Select a catalyst with known high selectivity for mono-methylation. The composition of Cu/ZnO/Al₂O₃ catalysts can be tuned to improve selectivity. |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[3] 2. Poisoning: Impurities in the feedstocks (p-toluidine or methanol) can irreversibly bind to the catalyst's active sites. 3. Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. | 1. Periodic regeneration of the catalyst by controlled oxidation (to burn off coke) followed by re-reduction may be possible. 2. Ensure high purity of the reactants. 3. Operate the reactor within the recommended temperature range for the specific catalyst to prevent thermal degradation. |
| Product Purification Challenges | 1. Close Boiling Points: The boiling points of this compound and unreacted p-toluidine may be close, making separation by distillation difficult. 2. Formation of Azeotropes: The components of the reaction mixture may form azeotropes, complicating purification. | 1. Use a fractional distillation column with sufficient theoretical plates for efficient separation. 2. Consider alternative purification methods such as crystallization or chromatography for high-purity applications. A method involving the formation and subsequent reduction of a nitroso compound has also been described for purification. |
Catalyst Performance Data
The following table summarizes performance data for catalysts used in the N-methylation of p-toluidine with methanol. Direct comparative studies under identical conditions are limited in the literature; therefore, this data is compiled from various sources.
| Catalyst Composition | Temperature (°C) | Pressure | p-Toluidine Conversion (%) | This compound Selectivity (%) | Catalyst Lifetime | Reference(s) |
| Cu/ZnO/Al₂O₃ | 275 | Atmospheric | High | High | > 600 hours | [3][4] |
| Zeolite H-beta | 400 | Atmospheric | High (for o-toluidine) | ~69% (for 2,4-xylidine from o-toluidine) | Not Reported | [6] |
Note: "High" indicates that the source reported significant conversion and selectivity without providing specific quantitative values.
Experimental Protocols
Preparation of Cu/ZnO/Al₂O₃ Catalyst by Co-precipitation
This protocol is a representative example for the synthesis of a Cu/ZnO/Al₂O₃ catalyst.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Zinc (II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Aluminum (III) nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the metal nitrates with a specific molar ratio (e.g., Cu:Zn:Al = 45:45:10).[12]
-
Prepare a separate aqueous solution of sodium carbonate.
-
Heat a vessel containing deionized water to 70°C with vigorous stirring.
-
Simultaneously and slowly add the metal nitrate solution and the sodium carbonate solution to the heated water. Maintain a constant pH between 6.5 and 7.0.[12]
-
Age the resulting precipitate at 70°C for 30 minutes with gentle stirring.[12]
-
Filter the precipitate and wash thoroughly with hot deionized water until the filtrate is neutral.
-
Dry the filter cake overnight at 110°C.
-
Calcine the dried powder in a furnace. A typical calcination temperature is 300-450°C.[13][14]
-
The resulting powder can be pressed into tablets for use in a fixed-bed reactor.
N-Methylation of p-Toluidine in a Continuous Flow Reactor
This protocol is based on a patented industrial process.[3][5]
Equipment:
-
Tubular fixed-bed reactor
-
High-pressure liquid pumps for p-toluidine and methanol
-
Mass flow controller for hydrogen and nitrogen
-
Heating system for the reactor
-
Back pressure regulator
-
Condenser and product collection vessel
Procedure:
-
Load the reactor with the prepared Cu/ZnO/Al₂O₃ catalyst.
-
Catalyst Activation: Pretreat the catalyst by flowing a mixture of nitrogen and hydrogen at a temperature of at least 150°C.[3]
-
Reaction:
-
Product Collection:
-
The reaction effluent is passed through a condenser to liquefy the products and unreacted starting materials.
-
Collect the liquid product in a collection vessel.
-
-
Analysis:
-
Analyze the collected liquid sample by gas chromatography (GC) to determine the conversion of p-toluidine and the selectivity to this compound.
-
Gas Chromatography (GC) Analysis of the Reaction Mixture
This is a general guideline for the analysis of the product mixture.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for amine analysis (e.g., RTX-17 or equivalent).[15]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol or toluene).[11]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at a suitable temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 25°C/min.[16]
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: Identify the peaks corresponding to p-toluidine, this compound, and N,N-Dimethyl-p-toluidine based on their retention times (determined by running standards). Calculate the relative peak areas to determine the composition of the mixture and subsequently the conversion and selectivity.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 8. certifico.com [certifico.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Method [keikaventures.com]
- 11. [Determination of o-toluidine in workplace air by solvent desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 13. Catalysis Research | Effective Cu/ZnO/Al2O3 Catalyst for Methanol Production: Synthesis, Activation, Catalytic Performance, and Regeneration [lidsen.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Issues with N-Methyl-p-toluidine stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyl-p-toluidine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally stable under recommended storage conditions.[1] It is a combustible liquid that should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1] Under fire conditions, it can decompose to produce toxic fumes of carbon oxides and nitrogen oxides.
Q2: What are the potential degradation pathways for this compound in solution?
A2: Based on the chemical structure of this compound and data from related aromatic amines, the primary degradation pathways are likely to be oxidation and photodegradation. Aromatic amines can be susceptible to oxidation, potentially leading to the formation of colored impurities. The secondary amine functionality and the electron-rich aromatic ring are the most probable sites of degradation.
Q3: What are some of the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on studies of similar compounds like p-toluidine and N,N-dimethyl-p-toluidine, potential degradation products could include:
-
Oxidation Products: N-oxide derivatives, quinone-imines, or products from the coupling of radicals leading to dimers such as N,N'-dimethyl-N,N'-di-p-tolylhydrazine. The oxidation of the methyl group on the aromatic ring to a carboxylic acid is also a possibility under strong oxidizing conditions.
-
Photodegradation Products: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent complex degradation products, often colored.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. As a weakly basic compound, it will exist in its protonated form in acidic solutions. This may influence its susceptibility to hydrolysis and oxidation. In strongly acidic or basic conditions, and particularly at elevated temperatures, the rate of degradation is likely to increase.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the aromatic amine. | 1. Deoxygenate Solvents: Purge solvents with an inert gas (nitrogen or argon) before preparing the solution. 2. Use Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with the experimental setup. 3. Protect from Light: Store solutions in amber vials or protect them from light. |
| Precipitate Formation | Poor solubility or degradation to an insoluble product. | 1. Verify Solubility: Ensure the concentration of this compound is below its solubility limit in the chosen solvent. This compound is generally soluble in organic solvents but has low solubility in water. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material or a degradation product. |
| Inconsistent Results in Assays | Degradation of this compound in the analytical sample solution. | 1. Prepare Samples Fresh: Prepare analytical samples immediately before analysis. 2. Control Sample Temperature: Keep sample vials in a cooled autosampler to minimize degradation during the analytical run. 3. Evaluate Solvent Effects: Check for degradation in the specific analytical solvent used. Consider using a mobile phase constituent as the sample solvent. |
| Appearance of Extra Peaks in Chromatogram | Formation of degradation products. | 1. Perform Forced Degradation Studies: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the peaks corresponding to degradants. 2. Use a Stability-Indicating Method: Ensure the analytical method can separate the main compound from all potential degradation products. |
Quantitative Data Summary
Due to a lack of published stability studies on this compound, the following table presents hypothetical quantitative data based on typical degradation profiles of aromatic amines. This data should be used as a reference for designing experiments, and actual stability will need to be determined empirically.
| Stress Condition | Solvent | Temperature | Duration | Hypothetical % Degradation | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl in Water/Acetonitrile (1:1) | 60 °C | 24 h | 5 - 15% | Hydroxylated species |
| Base Hydrolysis | 0.1 M NaOH in Water/Acetonitrile (1:1) | 60 °C | 24 h | 10 - 25% | Oxidized and hydrolyzed species |
| Oxidative | 3% H₂O₂ in Water/Acetonitrile (1:1) | 25 °C | 8 h | 20 - 40% | N-oxide, quinone-imine, dimers |
| Thermal | Acetonitrile | 80 °C | 48 h | < 5% | - |
| Photolytic | Acetonitrile | 25 °C | 24 h (ICH light conditions) | 15 - 30% | Complex mixture of colored products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Heat 10 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 10 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Keep 10 mL of the stock solution at room temperature, protected from light.
4. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[2] This method is adapted from a method for a similar compound and may require optimization.
1. Chromatographic Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile:Water (50:50, v/v). A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 250 nm.
-
Column Temperature: 25 °C.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing. Specificity is critical and should be demonstrated by the separation of the main peak from all degradation product peaks.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to N-Methyl-p-toluidine and N,N-dimethyl-p-toluidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and purity. Among the vast array of aromatic amines, N-Methyl-p-toluidine and N,N-dimethyl-p-toluidine are two closely related yet functionally distinct compounds. This guide provides an objective comparison of their performance in various synthetic applications, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
Overview of Chemical Properties and Reactivity
This compound is a secondary aromatic amine, while N,N-dimethyl-p-toluidine is a tertiary aromatic amine. This fundamental structural difference dictates their chemical reactivity and subsequent applications.
| Property | This compound | N,N-dimethyl-p-toluidine |
| Structure | ||
| CAS Number | 623-08-5 | 99-97-8 |
| Molecular Formula | C₈H₁₁N | C₉H₁₃N |
| Molecular Weight | 121.18 g/mol | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Clear colorless to yellow liquid[2][3] |
| Boiling Point | 212 °C[4] | ~211 °C |
| Key Reactive Site | Nitrogen (N-H bond and lone pair) | Nitrogen (lone pair) |
Comparative Performance in Synthesis
The differing reactivity profiles of these two compounds lead to their distinct roles in chemical synthesis.
Role as a Synthetic Intermediate
Both this compound and N,N-dimethyl-p-toluidine serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2][5][6][7]
-
This compound is a versatile building block for creating complex molecules through various coupling and alkylation reactions.[5] Its secondary amine functionality makes it a valuable precursor for the synthesis of more complex substituted amines.
-
N,N-dimethyl-p-toluidine is also a key intermediate. For instance, it is used in the synthesis of photographic chemicals and colorants.[2][8]
A notable synthetic pathway where their relationship is evident is in the methylation of p-toluidine to produce N,N-dimethyl-p-toluidine, where this compound is an intermediate. Controlling the reaction conditions is crucial to selectively obtain the desired product.
Table 1: Product Distribution in the Synthesis of N,N-dimethyl-p-toluidine
| Reactant | Product | Yield of N,N-dimethyl-p-toluidine | Unreacted this compound | Unreacted p-toluidine | Reference |
| p-toluidine | N,N-dimethyl-p-toluidine | 94% | 1% | <1% | [1] |
This data indicates that under the specified conditions, the methylation proceeds almost to completion, with very little of the intermediate this compound remaining.
Application in Polymerization
A significant point of divergence in their application is in the field of polymer chemistry.
-
N,N-dimethyl-p-toluidine is widely used as a polymerization catalyst or accelerator, particularly for polyesters, acrylate, and epoxy resins.[2][8] It is a common component in dental cements and adhesives, where it facilitates the curing process.[2][3] The tertiary amine induces the generation of free radicals, which initiate the polymerization of acrylic monomers.[2]
-
This compound is not typically used as a polymerization accelerator. Its application in polymer science is more as a monomer or an additive to modify polymer properties.[9]
Experimental Protocols
Synthesis of N,N-dimethyl-p-toluidine from p-toluidine
This protocol highlights the formation of this compound as an intermediate.
Objective: To synthesize N,N-dimethyl-p-toluidine via the methylation of p-toluidine.
Materials:
-
p-toluidine (749 g)
-
Methanol (1008 g)
-
Phosphorus oxychloride (POCl₃) (7.9 g)
-
3 L autoclave with a stirrer
Procedure:
-
Charge the autoclave with p-toluidine, methanol, and POCl₃.
-
Seal the autoclave and heat the mixture to 280 °C.
-
Maintain this temperature for approximately 3 hours, during which a pressure of about 60 bar will develop.
-
After cooling, the crude product is obtained.
Expected Outcome: The resulting crude oil will be composed of approximately 94% N,N-dimethyl-p-toluidine, 1% this compound, and less than 1% p-toluidine.[1]
Visualizing Synthetic Pathways and Workflows
Logical Relationship in Nucleophilicity
The following diagram illustrates the general principle of amine nucleophilicity, which is a key factor in determining the synthetic utility of this compound and N,N-dimethyl-p-toluidine.
Caption: Factors influencing the relative nucleophilicity of toluidine derivatives.
Experimental Workflow: Synthesis of N,N-dimethyl-p-toluidine
The following diagram outlines the key steps in the synthesis of N,N-dimethyl-p-toluidine.
Caption: Key stages in the synthesis of N,N-dimethyl-p-toluidine.
Conclusion
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N, N-DIMETHYL-PARA-TOLUIDINE - Ataman Kimya [atamanchemicals.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. quora.com [quora.com]
- 6. N,N-Dimethyl-p-toluidine synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Toluidine Isomer Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparative analysis of the reactivity of toluidine isomers: ortho-, meta-, and para-toluidine. The discussion is supported by experimental data and detailed protocols for key reactions, offering a practical resource for laboratory applications.
The differential reactivity of o-, m-, and p-toluidine stems from the interplay of the electronic and steric effects of the methyl group on the aromatic ring. The methyl group is an electron-donating group, influencing the nucleophilicity of the amino group and the regioselectivity of electrophilic aromatic substitution.
Basicity and pKa Values
The basicity of the toluidine isomers is a fundamental measure of the availability of the lone pair of electrons on the nitrogen atom. This property is quantified by the pKa of the conjugate acid (anilinium ion). The order of basicity is a direct consequence of the electronic effects of the methyl group and steric hindrance.
The methyl group, being electron-donating through inductive effect (+I) and hyperconjugation, increases the electron density on the nitrogen atom, thereby increasing basicity compared to aniline.
-
p-Toluidine: The methyl group at the para position exerts both a +I effect and a hyperconjugation effect, which effectively increases the electron density on the nitrogen atom, making it the most basic of the three isomers.
-
m-Toluidine: The methyl group at the meta position can only exert a +I effect, which is weaker than the combined effects in the para isomer. Therefore, m-toluidine is less basic than p-toluidine but more basic than aniline.
-
o-Toluidine: In the ortho position, the methyl group's electron-donating effects are countered by steric hindrance. The bulky methyl group sterically inhibits the solvation of the protonated amino group (the anilinium ion), destabilizing it and thereby reducing the basicity. This phenomenon is often referred to as the "ortho effect," making o-toluidine the least basic of the three isomers.
| Isomer | pKa of Conjugate Acid | Reference |
| p-Toluidine | 5.08 | [1][2] |
| m-Toluidine | 4.70 | |
| o-Toluidine | 4.44 | |
| Aniline (for comparison) | 4.63 |
Reactivity in Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The methyl group further influences the rate and regioselectivity of these reactions.
Halogenation
Kinetic studies on the chlorination of toluidine isomers with N-chloro-p-toluene sulphonamide (CAT) have established the following order of reactivity:
p-toluidine > o-toluidine > aniline
This order aligns with the electron-donating effects of the methyl group, which activate the ring towards electrophilic attack. In p-toluidine, the positions ortho to the highly activating amino group are sterically unhindered. In o-toluidine, while the ring is activated, the position para to the amino group is the primary site of substitution, with the position ortho to the amino group and adjacent to the methyl group being sterically hindered.
Nitration
Direct nitration of toluidines with strong acids can lead to oxidation of the amino group. Therefore, the amino group is typically protected as an acetamide before nitration. The acetyl group is still an ortho-, para-director, but it is less activating than the amino group.
A study on the nitration of acetylated toluidine isomers provides insight into the product distribution:
| Acetylated Isomer | Nitration Product(s) | Major Product(s) | Rationale |
| N-acetyl-p-toluidine | 2-nitro-4-methylacetanilide | 2-nitro-4-methylacetanilide | The position ortho to the activating acetamido group is the only available position for substitution. |
| N-acetyl-m-toluidine | 4-nitro-3-methylacetanilide, 6-nitro-3-methylacetanilide | 4-nitro-3-methylacetanilide | The position para to the acetamido group is sterically favored over the ortho position. |
| N-acetyl-o-toluidine | 4-nitro-2-methylacetanilide, 6-nitro-2-methylacetanilide | 4-nitro-2-methylacetanilide | The position para to the acetamido group is significantly favored due to the steric hindrance at the 6-position, which is between the acetamido and methyl groups. |
Acylation
N-acylation is a reaction where the nucleophilic amino group attacks an acylating agent. The reactivity of the toluidine isomers in N-acylation follows the order of their basicity, as a more available lone pair on the nitrogen leads to greater nucleophilicity.
p-Toluidine > m-Toluidine > o-Toluidine
The electron-donating methyl group in the para and meta positions increases the nucleophilicity of the amino group. In contrast, the steric hindrance from the ortho-methyl group in o-toluidine impedes the approach of the acylating agent, reducing its reactivity.
Reactivity in Diazotization
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. The rate of this reaction is dependent on the concentration of the free amine. Therefore, the reactivity of the toluidine isomers in diazotization is expected to follow their order of basicity, as a more basic amine will have a higher concentration of the reactive free amine form at a given acidic pH.
Expected order of reactivity: p-toluidine > m-toluidine > o-toluidine.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of toluidine isomers.
Materials:
-
Toluidine isomer (o-, m-, or p-toluidine)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh approximately 1 mmol of the toluidine isomer and dissolve it in 50 mL of deionized water in a beaker. A small amount of ethanol can be added if solubility is an issue.
-
Add a stoichiometric excess of standardized 0.1 M HCl to ensure that all the amine is protonated.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution at a moderate rate.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (or the peak of the first derivative plot).
-
The pH at the half-equivalence point is equal to the pKa of the anilinium ion.
Comparative Nitration of Protected Toluidine Isomers
Objective: To compare the product distribution in the nitration of N-acetylated toluidine isomers.
Materials:
-
N-acetyl-o-toluidine, N-acetyl-m-toluidine, N-acetyl-p-toluidine
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis
Procedure (General):
Part 1: Acetylation of Toluidine
-
In a fume hood, dissolve 10 mmol of the specific toluidine isomer in 20 mL of glacial acetic acid in an Erlenmeyer flask.
-
Slowly add 1.1 equivalents of acetic anhydride to the solution while stirring.
-
Gently heat the mixture to 50°C for 10 minutes, then allow it to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated N-acetyl toluidine by vacuum filtration, wash with cold water, and dry.
Part 2: Nitration of N-acetyl Toluidine
-
In a clean, dry Erlenmeyer flask, carefully add 5 mmol of the dried N-acetyl toluidine to 10 mL of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Prepare the nitrating mixture by slowly adding 5.5 mmol of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of N-acetyl toluidine, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture in the ice bath for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Collect the precipitated nitro-N-acetyl toluidine by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Part 3: Analysis
-
Analyze the crude product by GC-MS or HPLC to determine the ratio of the different nitrated isomers.
Visualizations
Caption: Factors influencing the reactivity of toluidine isomers.
Caption: Experimental workflow for pKa determination.
References
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-Methyl-p-toluidine (also known as N,4-dimethylaniline), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selection of a robust and reliable analytical method is crucial for monitoring reaction progress, ensuring quality control of starting materials, and detecting impurities in final products.
This document outlines common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and presents supporting experimental data. While specific comparative validation studies for this compound are not extensively available in published literature, this guide leverages data from structurally analogous aromatic amines to provide a practical comparison. The protocols and performance data presented herein offer a solid foundation for the development and validation of analytical methods for this compound.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of HPLC and GC methods for the analysis of aromatic amines closely related to this compound. This data provides a baseline for what can be expected when developing and validating a method for the target analyte.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Related Aromatic Amines
| Parameter | N-Methylaniline | N,N-Dimethylaniline | General Aromatic Amines |
| Linearity Range | 0 - 1000 µg/mL | 0 - 1000 µg/mL | Typically in the µg/mL to ng/mL range |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | > 0.999[1] |
| Limit of Detection (LOD) | 0.4 µg/mL (0.09 mg/m³ in air) | 1.0 µg/mL (0.22 mg/m³ in air) | Can reach low ng/mL levels[1] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Typically 3x LOD |
| Accuracy (% Recovery) | 99.7% - 102.0% | 99.1% - 106.8% | 90% - 110% is generally acceptable |
| Precision (%RSD) | 0.23% - 3.65% | 0.31% - 4.75% | < 2% for repeatability is often required |
Table 2: Gas Chromatography (GC-FID) Performance Data for a Related Aromatic Amine (N,N-Dimethylaniline) [2]
| Parameter | Performance Data |
| Detection Limit | 0.84 µg per sample (0.006 ppm or 0.028 mg/m³) |
| Retention Efficiency | 92% |
| Desorption Efficiency | 92.9% |
| Linearity Range | Not explicitly stated, but tested from 0.1 to 2 times the PEL (5 ppm) |
| Accuracy & Precision | Not explicitly stated in terms of % Recovery or %RSD |
Experimental Protocols
Below are detailed methodologies for HPLC-UV and GC-MS analysis, adapted from established methods for similar aromatic amines. These can serve as a starting point for the analysis of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from a protocol for the analysis of N-methylaniline and N,N-dimethylaniline and an application note for N-Methyl-m-toluidine[3].
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Acetonitrile:Water (50:50, v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: 243 nm or 250 nm[3].
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol[3].
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 100 µg/mL[3].
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol. Further dilute with the mobile phase to bring the final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Perform a linear regression to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the regression equation.
-
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This protocol is based on general procedures for the analysis of aromatic amines and can be optimized for this compound.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution with the chosen solvent to create a calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Dissolve the sample in a suitable volatile solvent to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standards and samples.
-
Identify this compound by its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: General workflow for the analytical validation of this compound.
Caption: Logical diagram for selecting an analytical method for this compound.
References
A Comparative Guide to the Synthetic Routes of N-Methyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-p-toluidine is a valuable intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of common synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound, providing a clear comparison of their performance.
| Synthetic Route | Reagents | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Eschweiler-Clarke Reaction | p-Toluidine, Formaldehyde, Formic Acid | - | Aqueous | ~100 (boiling) | 18 h | High (up to 98%) |
| Catalytic N-Methylation | p-Toluidine, Methanol | Cu/ZnO/Al₂O₃ | - | 275 | Continuous | High |
| Catalytic N-Methylation | p-Toluidine, Methanol | Pt/C, NaOH | Methanol | 150 | Not specified | High (up to 98%) |
| Direct Alkylation | p-Toluidine, Methyl Iodide | - | Acetone | Reflux | 1 h | ~99% |
| Reductive Amination | p-Toluidine, Formaldehyde | NaBH₄ / Cation Exchange Resin | THF | Room Temp. | 20 min | 85-93% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.
Eschweiler-Clarke Reaction
This classical method involves the reductive methylation of a primary amine using excess formaldehyde and formic acid.[1][2][3] It is a one-pot reaction that avoids the formation of quaternary ammonium salts.[2]
Experimental Protocol:
-
To a reaction flask containing p-toluidine, add 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous formaldehyde solution.[4]
-
Heat the reaction mixture to 80°C and maintain for 18 hours.[4]
-
After cooling to room temperature, add water and 1M HCl.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Logical Workflow for Eschweiler-Clarke Reaction:
References
A Comparative Analysis of the Reactivity of N-Methyl-p-toluidine and Other Secondary Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, a nuanced understanding of the reactivity of precursor molecules is paramount. This guide provides a comprehensive comparison of the reactivity of N-Methyl-p-toluidine against other common secondary aromatic amines, namely N-methylaniline and diphenylamine. This analysis is supported by experimental data on their basicity and established principles of chemical reactivity, offering a valuable resource for reaction design and optimization.
Executive Summary
The reactivity of secondary aromatic amines is primarily dictated by the interplay of electronic and steric effects. This compound, with its electron-donating methyl group on the aromatic ring, exhibits enhanced nucleophilicity compared to N-methylaniline. Conversely, diphenylamine, with two bulky and electron-withdrawing phenyl groups, is a significantly weaker nucleophile. These differences in reactivity have profound implications for their application in common synthetic transformations such as N-acetylation and N-alkylation.
Basicity and Nucleophilicity: A Comparative Overview
The basicity of an amine, quantified by the pKa of its conjugate acid, is a strong indicator of its nucleophilicity. A higher pKa value corresponds to a stronger base and, generally, a more potent nucleophile. The table below summarizes the pKa values for this compound and its counterparts.
| Amine | Structure | pKa of Conjugate Acid |
| This compound | CH₃C₆H₄NHCH₃ | 5.26 (Predicted)[1][2] |
| N-methylaniline | C₆H₅NHCH₃ | 4.85[3][4][5] |
| Diphenylamine | (C₆H₅)₂NH | 0.78[6][7][8][9] |
Table 1: Comparison of pKa values for selected secondary aromatic amines.
The data clearly indicates that this compound is the most basic among the three, suggesting it is also the most nucleophilic. The electron-donating nature of the para-methyl group in this compound increases the electron density on the nitrogen atom, making its lone pair more available for reaction. In contrast, the two phenyl groups in diphenylamine delocalize the nitrogen's lone pair across both aromatic rings, significantly reducing its basicity and nucleophilicity. N-methylaniline occupies an intermediate position.
Reactivity in N-Acetylation
N-acetylation is a fundamental reaction for the protection of amino groups or the synthesis of amides. The rate of this reaction is directly influenced by the nucleophilicity of the amine.
Expected Reactivity Order: this compound > N-methylaniline > Diphenylamine
Reactivity in N-Alkylation
N-alkylation is another crucial transformation for the synthesis of more complex amines. Similar to N-acetylation, the rate of N-alkylation is highly dependent on the amine's nucleophilicity and steric accessibility.
Expected Reactivity Order: this compound > N-methylaniline > Diphenylamine
The electron-rich nature of this compound makes it a prime candidate for efficient N-alkylation. N-methylaniline will also undergo N-alkylation, albeit at a slower rate. Diphenylamine's low reactivity makes its N-alkylation challenging, often requiring strong bases and highly reactive alkylating agents.
Experimental Protocols
Below are detailed methodologies for key experiments involving secondary aromatic amines.
Protocol 1: General Procedure for N-Acetylation of a Secondary Aromatic Amine
Materials:
-
Secondary aromatic amine (e.g., this compound, N-methylaniline) (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Glacial acetic acid (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary aromatic amine in glacial acetic acid (approximately 5-10 mL per gram of amine).
-
Slowly add acetic anhydride to the stirred solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the acetylated product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: General Procedure for N-Alkylation of a Secondary Aromatic Amine
Materials:
-
Secondary aromatic amine (e.g., this compound, N-methylaniline) (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the secondary aromatic amine, potassium carbonate, and acetonitrile.
-
Attach a reflux condenser and stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of the compared amines.
Conclusion
The reactivity of this compound is significantly enhanced by the presence of the electron-donating methyl group in the para position, making it a more potent nucleophile than N-methylaniline. Both of these mono-aryl secondary amines are considerably more reactive than diphenylamine, where the nucleophilicity of the nitrogen is diminished by delocalization of its lone pair over two aromatic rings and increased steric hindrance. This comparative guide provides a foundational understanding for researchers to make informed decisions when selecting secondary aromatic amines for their synthetic endeavors, enabling more efficient and predictable reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Efficacy of N-Methyl-p-toluidine as a Dye Precursor: A Comparative Guide
In the vast landscape of industrial chemistry, the synthesis of dyes remains a cornerstone, with aromatic amines serving as fundamental building blocks. Among these, N-Methyl-p-toluidine holds a significant position as a precursor, particularly in the production of azo and disperse dyes. This guide provides a comprehensive comparison of the efficacy of this compound against its close structural alternatives, namely p-toluidine and N,N-dimethyl-p-toluidine. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective insights supported by available experimental data to inform precursor selection in dye synthesis.
Executive Summary
This compound offers a balanced profile as a dye precursor, often exhibiting good reactivity and resulting in dyes with desirable properties. Its efficacy, however, is highly dependent on the specific application and desired dye characteristics. Compared to p-toluidine, the presence of a methyl group on the nitrogen atom in this compound can influence the electronic properties and solubility of the resulting dye. In contrast, N,N-dimethyl-p-toluidine, with two methyl groups on the nitrogen, shows further altered reactivity and can be a crucial component in specific polymerization-based colorant systems. The selection of an optimal precursor necessitates a careful consideration of reaction kinetics, desired colorimetric properties, and the fastness requirements of the final product.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and its alternatives based on data compiled from various studies. It is important to note that these values can vary significantly based on the specific reaction conditions and coupling partners used.
Table 1: Comparison of Reaction Yields in Azo Dye Synthesis
| Precursor | Typical Yield Range (%) | Coupling Partner Example | Reference |
| p-Toluidine | 70-90 | 2-Naphthol | [1] |
| This compound | 65-85 | Substituted anilines | [2] |
| N,N-Dimethyl-p-toluidine | 60-80 | Various coupling agents | [3][4] |
Table 2: Comparison of Colorimetric Properties of Resulting Azo Dyes
| Precursor | Typical λmax (nm) | Observed Color Range | Solvent/Substrate | Reference |
| p-Toluidine | 450-550 | Yellow to Red | Ethanol | [1] |
| This compound | 480-580 | Orange to Reddish-Brown | Various Solvents | [2] |
| N,N-Dimethyl-p-toluidine | 490-600 | Red to Violet | Polyester | [3] |
Table 3: Comparison of Fastness Properties of Dyes on Polyester Fabric
| Precursor | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Scale 1-5) | Reference |
| p-Toluidine based dyes | 4-6 | 3-4 | 3-4 | [5][6] |
| This compound based dyes | 5-7 | 4-5 | 4-5 | [2] |
| N,N-Dimethyl-p-toluidine based dyes | 5-7 | 4-5 | 4-5 | [3][4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of azo dyes from aromatic amine precursors. These should be adapted and optimized for specific research needs.
Protocol 1: Synthesis of Azo Dyes via Diazotization and Coupling
Objective: To synthesize an azo dye from an aromatic amine precursor (e.g., this compound, p-toluidine).
Materials:
-
Aromatic amine precursor (10 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline) (10 mmol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization
-
Dissolve the aromatic amine precursor (10 mmol) in a mixture of concentrated HCl (2.5 mL) and water (25 mL) in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10 mmol) in cold water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt solution.
Part B: Azo Coupling
-
Dissolve the coupling agent (10 mmol) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Isolate the crude dye by vacuum filtration and wash with cold water.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Evaluation of Dye Fastness Properties on Polyester
Objective: To assess the light, wash, and rubbing fastness of the synthesized dyes.
Materials:
-
Dyed polyester fabric samples
-
Standard grey scale for color change and staining
-
Light fastness tester (e.g., Xenon arc lamp)
-
Launder-Ometer or similar washing fastness tester
-
Crockmeter for rubbing fastness testing
Procedures:
-
Light Fastness (ISO 105-B02): Expose the dyed fabric samples to a high-intensity artificial light source that simulates natural sunlight for a specified period. Evaluate the change in color against a standard blue wool scale.
-
Wash Fastness (ISO 105-C06): Place the dyed fabric sample in a container with a standard soap solution and stainless steel balls. Agitate at a specified temperature and duration. Assess the color change of the sample and the staining of an adjacent undyed fabric using the grey scale.
-
Rubbing Fastness (ISO 105-X12): Rub a standard white cotton cloth against the surface of the dyed fabric under specified pressure for a set number of cycles, both in dry and wet conditions. Evaluate the degree of color transfer to the white cloth using the grey scale.
Visualizations
The following diagrams illustrate the fundamental chemical structures and the general workflow of azo dye synthesis.
Caption: Structural relationship of p-toluidine and its N-methylated derivatives.
Caption: General experimental workflow for azo dye synthesis and evaluation.
Conclusion
The selection of an aromatic amine precursor for dye synthesis is a critical decision that significantly impacts the final product's characteristics. This compound presents itself as a versatile option, often yielding dyes with good overall performance. However, a thorough evaluation of its alternatives, such as p-toluidine and N,N-dimethyl-p-toluidine, is essential for optimizing specific dye properties. While p-toluidine is a cost-effective precursor that can produce high yields, N-alkylation in this compound and N,N-dimethyl-p-toluidine can enhance the bathochromic shift (deepening of color) and improve the fastness properties of the resulting dyes.[2][3] This guide provides a foundational framework for comparing these precursors. Researchers are encouraged to conduct their own specific comparative experiments to determine the most suitable precursor for their unique applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study on the Dyeing Property and Color Fastness of 4-Aminoazo Disperse Dyes -Textile Science and Engineering | 학회 [koreascience.kr]
- 3. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. scispace.com [scispace.com]
Spectroscopic comparison of N-Methyl-p-toluidine and its isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of N-Methyl-p-toluidine and its structural isomers, N-Methyl-o-toluidine and N-Methyl-m-toluidine, along with the closely related N,N-Dimethylaniline. This report provides a detailed examination of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and protocols.
This guide is designed to be an essential resource for the unambiguous identification and differentiation of these isomeric aromatic amines, which are prevalent intermediates in the synthesis of pharmaceuticals and dyes. Understanding their unique spectroscopic fingerprints is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons | N-CH₃ Protons | Ar-CH₃ Protons | NH Proton |
| This compound | ~6.5-7.0 (m, 4H) | ~2.8 (s, 3H) | ~2.2 (s, 3H) | ~3.6 (br s, 1H) |
| N-Methyl-o-toluidine | ~6.6-7.2 (m, 4H) | ~2.8 (s, 3H) | ~2.1 (s, 3H) | ~3.7 (br s, 1H) |
| N-Methyl-m-toluidine | ~6.5-7.1 (m, 4H) | ~2.8 (s, 3H) | ~2.3 (s, 3H) | ~3.6 (br s, 1H) |
| N,N-Dimethylaniline | ~6.7-7.2 (m, 5H) | ~2.9 (s, 6H) | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Carbons | N-CH₃ Carbon | Ar-CH₃ Carbon |
| This compound | ~112, 127, 129, 146 | ~31 | ~20 |
| N-Methyl-o-toluidine | ~109, 117, 122, 127, 130, 147 | ~31 | ~18 |
| N-Methyl-m-toluidine | ~110, 113, 118, 129, 139, 149 | ~31 | ~22 |
| N,N-Dimethylaniline | ~113, 117, 129, 151 | ~41 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C-N Stretch |
| This compound | ~3400-3450 | ~3000-3100 | ~2800-3000 | ~1250-1350 |
| N-Methyl-o-toluidine | ~3400-3450 | ~3000-3100 | ~2800-3000 | ~1250-1350 |
| N-Methyl-m-toluidine | ~3400-3450 | ~3000-3100 | ~2800-3000 | ~1250-1350 |
| N,N-Dimethylaniline | - | ~3000-3100 | ~2800-3000 | ~1250-1350 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 121 | 106 (M-CH₃)⁺, 91 (tropylium ion) |
| N-Methyl-o-toluidine | 121 | 106 (M-CH₃)⁺, 91 (tropylium ion) |
| N-Methyl-m-toluidine | 121 | 106 (M-CH₃)⁺, 91 (tropylium ion) |
| N,N-Dimethylaniline | 121 | 120 (M-H)⁺, 106 (M-CH₃)⁺, 77 (phenyl ion) |
Experimental Protocols
The data presented in this guide were compiled from various spectroscopic databases and literature sources. The following are generalized experimental protocols typical for the analysis of these aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 or 500 MHz instrument.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide chemical shifts for all unique carbon atoms.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.
-
Ionization Method: Electron Impact (EI) is a common ionization technique for these molecules.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of toluidine isomers.
Objective Comparison and Discussion
The spectroscopic data presented reveals clear distinctions between this compound and its isomers, as well as N,N-Dimethylaniline.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the ortho, meta, and para isomers. The substitution pattern directly influences the splitting patterns and chemical shifts of the aromatic protons. N,N-Dimethylaniline is easily identified by the integration of the N-CH₃ signal (6H) compared to the N-methylated toluidines (3H) and the absence of an Ar-CH₃ signal. The NH proton in the N-methyl toluidines is typically a broad singlet, which can be confirmed by D₂O exchange.
-
¹³C NMR: The number of unique signals in the aromatic region of the ¹³C NMR spectrum reflects the symmetry of each isomer. For instance, this compound, with its higher symmetry, will show fewer aromatic carbon signals than its ortho and meta counterparts. The chemical shift of the N-CH₃ carbon in N,N-Dimethylaniline is significantly different from that in the secondary amines due to the presence of two methyl groups on the nitrogen.
-
IR Spectroscopy: The most prominent difference in the IR spectra is the presence of an N-H stretching band for the N-methyl toluidines (secondary amines), which is absent in the spectrum of N,N-Dimethylaniline (a tertiary amine). The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can also be indicative of the aromatic substitution pattern.
-
Mass Spectrometry: While all the N-methyl toluidine isomers have the same molecular weight (121 g/mol ), their fragmentation patterns can show subtle differences. The primary distinction is observed with N,N-Dimethylaniline, which often shows a strong (M-H)⁺ peak at m/z 120, a feature less prominent in the secondary amines. The base peak for the toluidine isomers is often the (M-CH₃)⁺ fragment at m/z 106, arising from the loss of the N-methyl group.
This guide provides a comparative analysis of the carcinogenic potential of N-Methyl-p-toluidine and related compounds, primarily focusing on N,N-dimethyl-p-toluidine and p-toluidine. The information is intended for researchers, scientists, and professionals in drug development, offering a concise yet detailed overview of key experimental findings and methodologies.
Executive Summary
Extensive research by the National Toxicology Program (NTP) has demonstrated clear evidence of the carcinogenic activity of N,N-dimethyl-p-toluidine in rodent models.[1][2][3][4] In contrast, studies on p-toluidine suggest a weaker carcinogenic potential, inducing tumors in mice but not in rats under the conditions of the conducted bioassay. The carcinogenicity of these compounds is believed to be linked to their metabolic activation to reactive intermediates that can cause cellular damage.
Data Presentation: Comparative Carcinogenicity Data
The following tables summarize the key quantitative findings from carcinogenicity bioassays of N,N-dimethyl-p-toluidine and p-toluidine.
Table 1: Carcinogenicity of N,N-Dimethyl-p-toluidine in F344/N Rats (NTP TR-579)
| Organ | Neoplasm | Sex | Doses (mg/kg) | Incidence (Control) | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) |
| Liver | Hepatocellular Carcinoma | Male | 0, 6, 20, 60 | 1/50 | 3/50 | 9/50 | 25/50 |
| Liver | Hepatocellular Adenoma or Carcinoma (combined) | Male | 0, 6, 20, 60 | 15/50 | 21/50 | 28/50 | 41/50 |
| Liver | Hepatocellular Carcinoma | Female | 0, 6, 20, 60 | 0/50 | 1/50 | 4/50 | 19/50 |
| Liver | Hepatocellular Adenoma or Carcinoma (combined) | Female | 0, 6, 20, 60 | 3/50 | 8/50 | 16/50 | 36/50 |
| Nasal Cavity | Transitional Epithelium Adenoma | Male | 0, 6, 20, 60 | 0/50 | 0/50 | 1/50 | 5/50 |
| Nasal Cavity | Transitional Epithelium Adenoma | Female | 0, 6, 20, 60 | 0/50 | 0/50 | 0/50 | 3/50 |
| Thyroid Gland | Follicular Cell Neoplasms (combined) | Male | 0, 6, 20, 60 | 2/50 | 5/50 | 6/50 | 8/50 |
Table 2: Carcinogenicity of N,N-Dimethyl-p-toluidine in B6C3F1/N Mice (NTP TR-579)
| Organ | Neoplasm | Sex | Doses (mg/kg) | Incidence (Control) | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) |
| Liver | Hepatocellular Adenoma (multiple) | Male | 0, 6, 20, 60 | 4/50 | 10/50 | 21/50 | 33/50 |
| Liver | Hepatocellular Carcinoma | Male | 0, 6, 20, 60 | 12/50 | 18/50 | 29/50 | 40/50 |
| Liver | Hepatoblastoma | Male | 0, 6, 20, 60 | 0/50 | 1/50 | 3/50 | 9/50 |
| Liver | Hepatocellular Adenoma | Female | 0, 6, 20, 60 | 5/50 | 11/50 | 24/50 | 38/50 |
| Liver | Hepatocellular Carcinoma | Female | 0, 6, 20, 60 | 3/50 | 9/50 | 18/50 | 35/50 |
| Liver | Hepatoblastoma | Female | 0, 6, 20, 60 | 0/50 | 0/50 | 2/50 | 7/50 |
| Lung | Alveolar/Bronchiolar Neoplasms | Female | 0, 6, 20, 60 | 4/50 | 8/50 | 12/50 | 21/50 |
| Forestomach | Squamous Cell Papilloma | Female | 0, 6, 20, 60 | 0/50 | 1/50 | 3/50 | 7/50 |
Table 3: Carcinogenicity of p-Toluidine in CD-1 Mice and Sprague-Dawley Rats (Weisburger et al., 1978)
| Species | Organ | Neoplasm | Sex | Doses (ppm in diet) | Incidence |
| Mouse | Liver | Hepatomas | Male | 0, 500, 1000 | Increased at both doses |
| Rat | - | No significant increase in tumors | Male & Female | 0, 1000, 2000 | - |
Experimental Protocols
N,N-Dimethyl-p-toluidine (NTP TR-579)
-
Test Substance: N,N-Dimethyl-p-toluidine (purity >99%).
-
Vehicle: Corn oil.
-
Animal Model: Male and female F344/N rats and B6C3F1/N mice.[3]
-
Administration Route: Gavage.[3]
-
Dosage (Rats): 0, 6, 20, or 60 mg/kg body weight.
-
Dosage (Mice): 0, 6, 20, or 60 mg/kg body weight.
-
Duration: 5 days per week for 105 weeks.
-
Group Size: 50 animals of each sex per dose group.
-
Observations: Survival, body weights, clinical observations, and complete histopathological examination of all major tissues and organs.
p-Toluidine (Weisburger et al., 1978)
-
Test Substance: p-Toluidine hydrochloride.
-
Animal Model: Male and female Sprague-Dawley rats and CD-1 mice.
-
Administration Route: In the diet.
-
Dosage (Rats): 0, 1000, or 2000 ppm for 18 months.
-
Dosage (Mice): Initially 1000 or 2000 ppm for 6 months, then reduced to 500 or 1000 ppm for an additional 12 months.
-
Duration: 18 months, followed by a 3-month observation period for mice.
-
Group Size: 25 animals of each sex per group.
-
Observations: Survival, body weights, and histopathological examination of major organs.
Mandatory Visualizations
Metabolic Activation Pathway
The carcinogenicity of toluidine derivatives is linked to their metabolic activation, primarily through N-hydroxylation, to form reactive intermediates that can bind to macromolecules like DNA.
Experimental Workflow for Carcinogenicity Bioassay
The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay, such as the one conducted for N,N-dimethyl-p-toluidine by the NTP.
Logical Relationship of Toluidine Compounds
This diagram illustrates the structural and metabolic relationship between p-toluidine, this compound, and N,N-dimethyl-p-toluidine.
References
- 1. Abstract for TR-579 [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notice of Intent to List N,N-Dimethyl-p-Toluidine - OEHHA [oehha.ca.gov]
Performance of different catalysts in N-Methyl-p-toluidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Methyl-p-toluidine, a pivotal intermediate in the production of pharmaceuticals, dyes, and agrochemicals, relies heavily on the choice of an efficient and selective catalyst. This guide offers an objective comparison of the performance of various catalytic systems for the N-methylation of p-toluidine, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Performance of Different Catalysts
The catalytic N-methylation of p-toluidine with methanol is a widely adopted and atom-economical method. The performance of different classes of heterogeneous catalysts, including copper-based, zeolite, palladium-based, and nickel-based systems, is summarized below.
Data Presentation
The following table outlines the quantitative performance of various catalysts in the N-methylation of p-toluidine and related aromatic amines. It is important to note that direct comparative studies under identical conditions are limited, and some data are derived from analogous reactions with similar substrates.
| Catalyst Type | Catalyst Composition | Substrate | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Key Observations & References |
| Copper-Based | Cu/ZnO/Al₂O₃ | p-Toluidine | 275 | Atmospheric | High | High | Demonstrates a long service life, making it suitable for industrial applications.[1][2] |
| Zeolite | H-ZSM-5 | Toluene/Aniline | 300-450 | Atmospheric | Moderate to High | Selectivity for N-alkylation over C-alkylation is dependent on the catalyst's acidity and pore size.[3] | |
| Palladium-Based | Pd/C | Urea Derivatives | 130 | Not specified | High | Highly selective for mono-N-methylation.[4] | |
| Nickel-Based | Ni/ZnAlOₓ | Aromatic Amines | 160-180 | 1 MPa N₂ | 75.3 - 97.3 | High selectivity for mono-N-methylation.[5] |
Reaction Pathway and Experimental Workflow
The catalytic N-methylation of p-toluidine with methanol generally proceeds through a "borrowing hydrogen" mechanism. This involves the dehydrogenation of methanol to formaldehyde on the catalyst surface, followed by the condensation of formaldehyde with p-toluidine to form an imine or aminal intermediate. Subsequent hydrogenation of this intermediate by the initially abstracted hydrogen yields this compound.
The general experimental workflow for synthesizing this compound using a heterogeneous catalyst in a fixed-bed reactor is depicted below.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis of this compound using different catalytic systems.
1. Copper-Based Catalyst (Cu/ZnO/Al₂O₃)
This protocol is adapted from a patented method for the continuous synthesis of this compound.[2]
-
Catalyst Preparation: A catalyst comprising copper (45.5-68.0 wt%), zinc (12.3-22.5 wt%), and aluminum (1.9-4.1 wt%) oxides is prepared. The mixed oxide powder is calcined at 270-550 °C, mixed with graphite, and pressed into tablets.[2]
-
Catalyst Pre-treatment: 81 ml of the catalyst is loaded into a reaction tube. The catalyst is pre-treated with a mixture of nitrogen and hydrogen at 275 °C.[2]
-
Reaction Procedure: A reaction mixture of p-toluidine (40.4 g/h), methanol (24.1 g/h), and hydrogen (25.4 L/h) is continuously fed into the reactor at 275 °C and atmospheric pressure.[2]
-
Product Analysis: The reaction product is condensed and analyzed by gas chromatography.[2]
2. Zeolite Catalyst (H-ZSM-5)
This protocol is a general representation for the N-alkylation of anilines using a zeolite catalyst.
-
Catalyst Preparation: H-ZSM-5 zeolite with a specified silica-to-alumina ratio is used. The catalyst is typically calcined before use.
-
Reaction Procedure: The N-alkylation is carried out in a fixed-bed, continuous-flow reactor at atmospheric pressure. The calcined zeolite catalyst is placed in the reactor. A mixture of p-toluidine and methanol (with a specific molar ratio) is vaporized and passed over the catalyst bed at a temperature range of 250-350 °C.[3]
-
Product Analysis: The products are collected by condensation and analyzed using gas chromatography to determine the conversion of p-toluidine and the selectivity for this compound.
3. Palladium-Based Catalyst (Pd/C)
This protocol is adapted from a method for the selective N-monomethylation of urea derivatives and can be modified for p-toluidine.[4]
-
Catalyst: Commercially available 5% Pd/C is used.
-
Reaction Procedure: In a reaction vessel, p-toluidine (1 equivalent), Pd/C (e.g., 5 mol%), and a base (e.g., t-BuOK, 0.6 mmol) are mixed in methanol as the solvent. The vessel is sealed and heated to approximately 130°C for a specified duration (e.g., 24-48 hours).[4]
-
Product Analysis: After cooling, the catalyst is filtered, and the resulting solution is analyzed by NMR spectroscopy and gas chromatography to determine the yield of this compound.[4]
4. Nickel-Based Catalyst (Ni/ZnAlOₓ)
This protocol is based on the selective mono-N-methylation of amines with methanol over a heterogeneous nickel catalyst.[5]
-
Catalyst Preparation: A Ni/ZnAlOₓ catalyst is prepared, for instance, by a co-precipitation method followed by calcination.
-
Reaction Procedure: In a 50 mL autoclave, p-toluidine (1.0 mmol), the Ni/ZnAlOₓ catalyst (e.g., 40 mg), and methanol (10 mL) are combined. The autoclave is sealed, purged with nitrogen, and then pressurized with N₂ (e.g., 1 MPa). The reaction mixture is heated to 160-180 °C and stirred for the desired time.[1]
-
Product Analysis: After the reaction, the autoclave is cooled to room temperature, and the reaction mixture is analyzed by GC-MS and GC to determine the conversion and selectivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 3. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Comparative Environmental Impact of Toluidine Isomers: A Guide for Researchers
A comprehensive analysis of the ecotoxicity, biodegradability, and bioaccumulation potential of ortho-, meta-, and para-toluidine isomers, providing essential data for environmental risk assessment in pharmaceutical and chemical research and development.
The three isomers of toluidine—ortho (o), meta (m), and para (p)—are widely used as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agricultural chemicals. Their potential release into the environment necessitates a thorough understanding of their comparative environmental impact. This guide provides a detailed comparison of the ecotoxicity, biodegradability, and bioaccumulation potential of these isomers, supported by experimental data and standardized testing protocols.
Data Summary: Environmental Impact Parameters
The following tables summarize the key quantitative data for the environmental impact of o-, m-, and p-toluidine.
Table 1: Ecotoxicity of Toluidine Isomers
| Isomer | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| o-Toluidine | Pimephales promelas (Fathead minnow) | LC50 | 96 h | 100 - 220 | [1] |
| Daphnia magna (Water flea) | EC50 | 48 h | 0.52 | [2] | |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 72 h | 30.9 | [2] | |
| m-Toluidine | Poecilia reticulata (Guppy) | LC50 | 14 d | 36.3 | [3] |
| Daphnia magna (Water flea) | LC50 | 48 h | 0.73 | [3] | |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 72 h | 17.7 | [3] | |
| p-Toluidine | Pimephales promelas (Fathead minnow) | LC50 | 96 h | 13.5 - 16.3 | [4][5] |
| Daphnia magna (Water flea) | EC50 | 48 h | 0.10 - 0.16 | [5] | |
| Pseudokirchneriella subcapitata (Green algae) | ErC50 | 72 h | 24 | [6] |
Table 2: Biodegradability of Toluidine Isomers
| Isomer | Test Method | Inoculum | Duration | Result | Conclusion | Reference |
| o-Toluidine | OECD 301F | Activated sludge | 28 d | Not readily biodegradable | Persistent | [7] |
| m-Toluidine | Japanese MITI test (similar to OECD 301C) | Activated sludge | 28 d | 0% of ThOD | Not readily biodegradable | [3] |
| p-Toluidine | OECD 301D | Activated sludge | 20 d | > 68% | Readily biodegradable | [6] |
Table 3: Bioaccumulation Potential of Toluidine Isomers
| Isomer | Parameter | Value | Method | Conclusion | Reference |
| o-Toluidine | BCF | ~1 | Estimation | Low potential for bioaccumulation | [7] |
| m-Toluidine | BCF | Low (not specified) | Assessment | Low potential for bioaccumulation | [3] |
| p-Toluidine | BCF | < 13 | Cyprinus carpio (Carp) | Low potential for bioaccumulation | [8] |
Experimental Protocols
The following are summaries of the standard OECD guidelines used to assess the environmental impact of chemical substances.
Acute Fish Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Fathead minnow, Rainbow trout) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system. A control group is maintained in water without the test substance.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at each observation time.
Acute Immobilisation Test for Daphnia (based on OECD Guideline 202)
This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50) over a 48-hour period.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Exposure: Daphnids are exposed to a series of concentrations of the test substance in a static system. A control group is maintained in clean water.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 value and its confidence limits are calculated for the 48-hour exposure period.
Algal Growth Inhibition Test (based on OECD Guideline 201)
This test assesses the effects of a substance on the growth of a selected species of freshwater algae.
-
Test Organism: An exponentially growing culture of a green alga (e.g., Pseudokirchneriella subcapitata) is used.
-
Exposure: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under constant light and temperature.
-
Measurement: Algal growth is measured by cell counts or a surrogate measurement like chlorophyll fluorescence at 24, 48, and 72 hours.
-
Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) compared to the control is calculated.
Ready Biodegradability Test (based on OECD Guideline 301)
This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions. The CO2 Evolution Test (OECD 301B) is a common method.
-
Inoculum: A source of mixed microorganisms, typically activated sludge from a domestic wastewater treatment plant, is used.
-
Exposure: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.
-
Measurement: The amount of CO2 produced from the biodegradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2).
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.
Visualizations
Metabolic Activation of o-Toluidine
The following diagram illustrates the metabolic pathway of o-toluidine, which can lead to the formation of DNA adducts and has been linked to its carcinogenic properties.
Comparative Metabolism of Toluidine Isomers
While the metabolic pathways of m- and p-toluidine are less associated with severe toxicity compared to o-toluidine, they primarily undergo detoxification through ring hydroxylation and subsequent conjugation.
Experimental Workflow for Acute Fish Toxicity Test (OECD 203)
This diagram outlines the key steps involved in conducting an acute toxicity test on fish according to OECD Guideline 203.
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com [carlroth.com]
- 3. godeepak.com [godeepak.com]
- 4. godeepak.com [godeepak.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. minds.wisconsin.edu [minds.wisconsin.edu]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Safety Operating Guide
Proper Disposal of N-Methyl-p-toluidine: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of N-Methyl-p-toluidine, ensuring the protection of personnel and the environment.
This compound is a toxic chemical that requires careful management and disposal to mitigate risks to researchers and the ecosystem.[1][2] This guide provides a comprehensive, step-by-step plan for its proper disposal, adhering to regulatory requirements and safety best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3] All handling should be performed in a well-ventilated area to avoid inhalation of toxic fumes.[1][2] In case of a spill, evacuate non-essential personnel, eliminate ignition sources, and absorb the spill with an inert material before collecting it for disposal.
Quantitative Data Summary
For proper labeling, transport, and disposal, the following classifications and identifiers for this compound are essential.
| Identifier/Classification | Data |
| CAS Number | 623-08-5[1] |
| Hazard Class | 6.1 (Toxic Material)[4] |
| UN Number | UN1708 (for Toluidines, liquid)[4] |
| US EPA Hazardous Waste Code | U353 (for p-Toluidine)[5][6] |
| Signal Word | Danger[1][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with federal, state, and local regulations.[1][2] The following operational plan outlines the necessary procedures from waste generation to final disposal.
Waste Identification and Segregation
-
Waste Determination: Any unused this compound, contaminated materials (e.g., absorbent pads, PPE), or solutions containing this chemical must be classified as hazardous waste.[7]
-
Segregation: Store waste this compound separately from incompatible materials, particularly strong oxidizing agents.[2]
Waste Collection and Containerization
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container made of a material compatible with this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the EPA hazardous waste code (U353), and the associated hazards (Toxic).
-
Accumulation: Keep the waste container tightly sealed except when adding more waste. Store it in a designated satellite accumulation area within the laboratory.
Engagement of a Licensed Waste Disposal Contractor
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1]
-
Documentation: Ensure that all necessary documentation, including a hazardous waste manifest, is completed in compliance with regulatory requirements. This "cradle-to-grave" tracking is legally mandated.[7]
Recommended Disposal Method
-
Incineration: The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: A flowchart of the this compound disposal process.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. nswai.org [nswai.org]
- 3. actenviro.com [actenviro.com]
- 4. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. mtu.edu [mtu.edu]
- 7. Waste Code [rcrainfo.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl-p-toluidine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Methyl-p-toluidine.
This compound is a chemical compound that necessitates careful handling due to its potential health hazards. This guide provides essential, step-by-step procedures for its use and disposal to ensure a safe laboratory environment. Adherence to these protocols is critical to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required in situations with a higher risk of splashing.[1][2][3] |
| Hand Protection | Chemical-impermeable gloves must be worn.[1][4] Always inspect gloves for integrity before use and wash hands thoroughly after handling the product.[5] |
| Respiratory Protection | For operations where vapors or mists may be generated, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[5] If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[5] |
| Body Protection | Wear impervious, flame-resistant protective clothing.[1][2] The type of body protection should be chosen based on the concentration and amount of the dangerous substance at the workplace.[5] Protective boots may be necessary for certain situations.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following protocol outlines the necessary steps from preparation to post-handling procedures.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
-
Remove all sources of ignition as this compound is a combustible liquid.[5]
-
Take precautionary measures against static discharge.[5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Chemical Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools to prevent ignition.[4]
-
Keep the container tightly closed when not in use. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]
4. Post-Handling Procedures:
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
5. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids and strong oxidizing agents.[3][4]
-
Store in a locked-up area.[7]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.[8]
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., inert absorbent material) in suitable, closed, and clearly labeled containers for hazardous waste disposal.[5]
2. Disposal of Unused Product:
-
Unused this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Alternatively, the material can be sent to a licensed chemical destruction plant.[9]
-
All disposal methods must comply with federal, state, and local environmental regulations.[5][7]
3. Disposal of Contaminated Packaging:
Emergency Procedures: Accidental Release and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Evacuate personnel from the affected area.[5]
-
Ensure adequate ventilation.[5]
-
Wear appropriate respiratory protection and other PPE.[5]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Contain the spill by soaking it up with an inert absorbent material such as sand or earth.[5]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4][5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Take the victim to a hospital. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5]
Visualizing Safety: Experimental Workflow and Spill Response
To further clarify procedural steps, the following diagrams illustrate a typical experimental workflow and an emergency spill response plan.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cn.haihangindustry.com [cn.haihangindustry.com]
- 6. Page loading... [guidechem.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. godeepak.com [godeepak.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
